The table below summarizes the core chemical and physical characteristics of cerberin.
| Property | Description |
|---|---|
| IUPAC Name | 14-Hydroxy-5β-card-20(22)-enolid-3β-yl α-D-quinovopyranoside 2-acetate [1] |
| Systematic IUPAC Name | (2R,3S,4R,5S,6S)-5-Hydroxy-2-[(1R,3aS,3bR,5aR,7S,9aS,9bS,11aR)-3a-hydroxy-9a,11a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-7-yl]-4-methoxy-6-methyloxan-3-yl acetate [1] |
| Other Names | 2′-Acetylneriifolin [1] |
| Chemical Formula | C32H48O9 [1] |
| Molar Mass | 576.727 g·mol⁻¹ [1] |
| Melting Point | 212 °C (414 °F) [1] |
| Solubility | Slightly soluble in chloroform and methanol [1] |
| Appearance | White to pale yellow solid [1] |
This compound consists of a steroid core structure linked to a five-membered unsaturated lactone ring (a cardenolide) and a unique sugar moiety identified as 2′O-acetyl-L-thevetose [1] [2].
This compound is a highly potent toxin, primarily affecting cardiac function.
This compound acts by reversibly inhibiting the Na+/K+ ATPase pump on the membrane of cardiomyocytes [1] [3] [4]. This inhibition disrupts the electrochemical gradient, leading to:
This mechanism is shared with other cardiac glycosides like digoxin [3].
The table below summarizes key data on this compound poisoning.
| Aspect | Details |
|---|---|
| Onset of Symptoms | Within 1-2 hours of ingestion [1] [5]. |
| Common Symptoms | Nausea, vomiting, abdominal pain, diarrhea, bradycardia (low heart rate), palpitations, dizziness, and drowsiness [1] [6] [5]. |
| Key ECG Findings | Sinus bradycardia, various heart blocks (e.g., 1st-degree, 2nd-degree, 3rd-degree), sinus pauses, ST-segment depression [3] [6]. |
| Other Findings | Hyperkalemia (not always correlated with mortality), thrombocytopenia (in ~50% of cases, associated with need for pacing) [6]. |
| Reported Lethality | A study of 50 cases showed an in-hospital mortality rate of 12% [6]. Survival rates with treatment: 94% (½ kernel), 92% (1 kernel), 71% (2 kernels), 67% (4 kernels) [1]. |
| Minimum Lethal Dose | As little as half a kernel can be fatal [6]. |
There is no specific antidote. Management is supportive and based on protocols for cardiac glycoside toxicity [3] [6]:
Recent studies reveal that this compound exerts potent, selective anticancer activity at low nanomolar concentrations, making it a promising investigational agent [2] [7].
The following diagram illustrates the primary signaling pathways inhibited by this compound and their role in promoting apoptosis in cancer cells.
Diagram 1. Key molecular mechanisms underlying this compound's anticancer activity.
The standard protocol for isolating and testing this compound is outlined below [2]:
This compound's multi-target mechanism, targeting both Na+/K+ ATPase and key oncogenic pathways like PI3K/AKT/mTOR, makes it a compelling candidate for further development [2]. Future work should focus on:
Cerberin is a potent cardiac glycoside primarily found in the seeds of Cerbera odollam (suicide tree) and Cerbera manghas (sea mango). As a cardenolide-type cardiac glycoside, its core mechanism involves specific inhibition of the Na+/K+-ATPase pump, leading to altered calcium homeostasis and subsequent effects on myocardial contractility and electrical activity. This review comprehensively examines this compound's molecular interactions, cellular consequences, detection methodologies, and potential therapeutic applications based on current research evidence. Understanding these mechanisms is crucial for developing targeted treatments for this compound poisoning and exploring its potential repurposing for cardiovascular and oncological applications.
This compound (2′-acetylneriifolin) is a complex steroid derivative with the chemical formula C₃₂H₄₈O₉ and a molar mass of 576.727 g·mol⁻¹ [1]. The compound features:
The compound is slightly soluble in chloroform and methanol, appears as white to pale yellow crystalline material, and has a melting point of 212°C (414°F) [1]. The acetyl group on the sugar moiety enhances its lipophilicity compared to non-acetylated analogs like neriifolin, potentially influencing membrane permeability and target binding affinity.
This compound's principal molecular target is the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump, specifically binding to the extracellular α-subunit of this transmembrane protein [1] [2]. This enzyme is responsible for maintaining the electrochemical gradient across cell membranes by exporting three sodium ions in exchange for importing two potassium ions per ATP hydrolyzed.
The following diagram illustrates this core mechanism and its downstream effects:
This compound's core mechanism: Na+/K+-ATPase inhibition leading to calcium-mediated cardiac effects.
The disruption of sodium homeostasis directly impacts calcium regulation through the sodium-calcium exchanger (NCX), a secondary transport system that normally extrudes calcium from the cell utilizing the sodium gradient:
Simultaneously, this compound's inhibition of vascular smooth muscle Na+/K+-ATPase causes membrane depolarization, leading to vasoconstriction and increased peripheral resistance [1].
Beyond ion homeostasis, this compound binding induces conformational changes in Na+/K+-ATPase that activate several intracellular signaling cascades:
These signaling effects may explain some investigational applications of cardiac glycosides in oncology, though this compound-specific data remains limited compared to other compounds in this class [3].
The ion imbalances created by this compound profoundly affect cardiac electrophysiology:
This compound poisoning presents with a characteristic clinical picture reflecting its cellular actions:
Advanced analytical techniques are required to detect and quantify this compound in biological specimens due to its complex structure and low concentrations:
Table 1: Analytical Methods for this compound Detection
| Method | Sample Type | Sample Preparation | Key Parameters | Applications |
|---|---|---|---|---|
| LC-MS/MS [5] | Blood serum, plant material | Protein precipitation, MonoSpin C18 extraction | LOD: 0.5 ng/mL, LOQ: 1.0 ng/mL | Clinical toxicology, forensic analysis |
| HPTLC [6] | Seed extracts, rat serum | Liquid-liquid extraction with ethyl acetate/ethanol | Mobile phase: CHCl₃:MeOH (9.6:0.4 v/v) | Quality control, preliminary screening |
| UHPLC-PDA-MS [5] | Plant tissues, biological fluids | Solid-phase extraction | High resolution separation | Metabolic studies, compound identification |
The LC-MS/MS method developed by Kubota et al. (2024) represents the current gold standard for this compound detection in clinical contexts, offering the sensitivity and specificity required for forensic and diagnostic applications [5].
Table 2: Experimental Models for this compound Research
| Model System | Key Applications | Protocol Highlights | Measurable Endpoints |
|---|---|---|---|
| In vivo animal models [1] [7] | Toxicity assessment, hemodynamic studies | This compound administration: 1.8 mg/kg (dog), 3.1 mg/kg (cat) lethal dose | ECG changes, mortality, serum electrolytes |
| Isolated heart preparation [7] | Cardiac function assessment | Langendorff perfused rat heart, constant pressure (80 mmHg) | LVDP, dP/dtmax, coronary flow, heart rate |
| Cell-based assays [3] | Molecular mechanism studies | Na+/K+-ATPase binding assays, calcium imaging | Intracellular Ca²⁺ transients, enzyme activity |
| Gene expression profiling [3] | Signaling pathway analysis | RNA sequencing, bioinformatic analysis | Pathway enrichment, survival correlation |
The following diagram illustrates a typical experimental workflow for studying this compound's effects in animal models:
Experimental workflow for studying this compound effects in animal models.
Based on the shared mechanism with digoxin, this compound poisoning management includes:
Recent research on structurally related compounds suggests potential therapeutic applications:
The investigation of this compound and its analogs for potential therapeutic applications requires careful consideration of several factors:
This compound exemplifies the dual nature of potent bioactive compounds - representing both significant toxicological concerns and potential therapeutic opportunities. Its well-characterized inhibition of Na+/K+-ATPase serves as a foundational model for understanding cardenolide activity, while recent investigations into signaling pathway modulation have expanded potential applications beyond cardiovascular pharmacology.
Priority research areas include:
To study Cerberin's inhibition of Na+/K+ ATPase, researchers use a combination of biochemical, molecular, and cellular techniques.
| Methodology | Description & Application |
|---|---|
| Cell Viability Assays (MTT) | Measures metabolic activity to determine cytotoxicity and IC₅₀ values of this compound in various cell lines [1]. |
| Intracellular Ion Imaging | Uses fluorescent dyes (e.g., for Ca²⁺, Na⁺, K⁺) to quantify changes in intracellular ion concentrations in real-time after this compound exposure [1]. |
| Western Blotting & Immunocytochemistry | Detects changes in protein expression (e.g., Na+/K+ ATPase subunits), phosphorylation, and activation of signaling pathways (e.g., cleavage of Caspase-3 for apoptosis) [2] [1]. |
| Flow Cytometry (Annexin V/PI) | Quantifies the proportion of cells undergoing apoptosis and/or necrosis (hybrid cell death) following Na+/K+ ATPase inhibition [1]. |
| Molecular Docking Studies | Computational modeling to predict the binding conformation and affinity of this compound and its derivatives to the Na+/K+ ATPase, identifying key interaction sites [3]. |
The following diagram maps the logical workflow of a comprehensive experimental protocol to elucidate this compound's mechanism of action, from initial treatment to final analysis.
The molecular events triggered by this compound have significant consequences, ranging from acute poisoning to potential applications in cancer therapy.
This compound is a highly toxic cardiac glycoside (cardenolide) found primarily in the seeds of trees belonging to the genus Cerbera, particularly the suicide tree (Cerbera odollam) and sea mango (Cerbera manghas). As a cardiac glycoside, this compound possesses a characteristic structure consisting of a steroid backbone (cyclopentanoperhydrophenanthrene) linked to a lactone ring and a sugar moiety. Specifically, this compound contains a five-membered unsaturated lactone ring (cardenolide classification) and a unique glycosidic component identified as 2′-O-acetyl-L-thevetose (6-deoxy-3-O-methyl-α-L-glucopyranose), which distinguishes it from other cardiac glycosides like digoxin and ouabain. The steroid nucleus of this compound is based on digitoxigenin, making this compound chemically described as (L-2′-O-acetylthevetosyl)digitoxigenin or 2′-acetylneriifolin. [1]
This compound appears as a white to pale yellow crystalline solid with a melting point of 212°C (414°F). It has limited solubility, being slightly soluble in chloroform and methanol but insoluble in water and most common organic solvents. Its molecular formula is C₃₂H₄₈O₉, with a molar mass of 576.727 g·mol⁻¹. The compound's structural complexity and stereochemistry contribute to its potent biological activity, particularly its high-affinity binding to the Na+/K+-ATPase receptor in cardiac tissue. [1]
This compound exerts its toxic effects primarily through potent inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) exchanger in myocardial cells. This enzyme, often referred to as the sodium pump, is responsible for maintaining the electrochemical gradient across cell membranes by transporting three sodium ions out of the cell and two potassium ions into the cell against their respective concentration gradients. This compound binds reversibly to the extracellular α-subunit of this transmembrane protein, specifically interfering with the dephosphorylation step of the enzyme's catalytic cycle. This binding occurs with high affinity due to the complementary fit between this compound's steroid structure and the receptor site on the Na+/K+-ATPase molecule. [1] [2]
The inhibition of Na+/K+-ATPase leads to a cascade of intracellular disturbances:
The following diagram illustrates this mechanism of action:
This compound's cellular mechanism leading to cardiotoxicity.
Beyond its cardiotoxic effects, recent research has revealed that this compound exerts potent anticancer activity through modulation of key signaling pathways. In cancer cell lines, this compound has been shown to:
These multifaceted mechanisms underlie this compound's selective cytotoxicity against various cancer cell types while suggesting potential therapeutic applications beyond its known toxicological profile.
Table 1: this compound Lethality Across Species
| Species | Lethal Dose | Administration Route | Notes | Source |
|---|---|---|---|---|
| Dog | 1.8 mg/kg | Not specified | Historic reported lethal dose | [1] |
| Cat | 3.1 mg/kg | Not specified | Historic reported lethal dose | [1] |
| Cat | 147.0 μg/kg | Intravenous | Purified this compound | [5] |
| Human | 0.5-3 kernels | Oral | Minimum lethal dose; variable based on individual factors | [6] |
The lethality of this compound demonstrates significant interspecies variability, with dogs showing greater sensitivity than cats. In humans, the lethal dose is typically described in terms of the number of Cerbera odollam kernels ingested, with the minimum lethal dose documented as approximately half a kernel. The wide range (0.5-3 kernels) reflects individual differences in metabolism, body weight, and possibly pre-existing health conditions. Historical data from animal studies may not fully capture the compound's toxicity in humans due to potential species-specific differences in this compound metabolism and Na+/K+-ATPase receptor sensitivity. [1] [5] [6]
Table 2: Clinical Manifestations of Cerbera Odollam Poisoning in 50 Cases
| Symptom/Finding | Frequency | Notes | Source |
|---|---|---|---|
| Vomiting | 54% | Most common presenting symptom | [6] |
| Thrombocytopenia | 50% | Novel finding, associated with need for pacing | [6] |
| Sinus bradycardia | 32% | Most common ECG abnormality | [6] |
| Asymptomatic presentation | ~30% | Admission based on history of ingestion only | [6] |
| Any ECG abnormality | 64% | Includes various arrhythmias and conduction defects | [6] |
| Hyperkalemia | Not associated with mortality | Unlike other cardiac glycosides | [6] |
| Mortality | 12% | In-hospital mortality rate | [6] |
Clinical manifestations of this compound poisoning typically begin within 1-2 hours of ingestion, with death often occurring within 3-6 hours in severe cases. The progression of symptoms generally follows a characteristic pattern, beginning with gastrointestinal manifestations (nausea, vomiting) due to local irritant effects, followed by cardiac manifestations as the systemic absorption progresses. The most common symptoms include nausea, vomiting, abdominal pain, and bradycardia. Additional reported symptoms include burning sensations in the mouth, diarrhea, headache, dilated pupils, irregular heart rhythm, drowsiness, and coma preceding death. [1] [7]
Table 3: ECG Findings in Cerbera Odollam Poisoning
| ECG Finding | Frequency | Clinical Significance | Source |
|---|---|---|---|
| Sinus bradycardia | 32% | Most common arrhythmia | [6] |
| Sinus pauses | Information missing | Most common indication for pacing | [6] |
| First-degree AV block | Information missing | Often co-occurs with sinus pauses | [6] |
| Second-degree AV block | Information missing | Documented in fatal case | [2] |
| High-degree heart block | Information missing | Preceded cardiac arrest in fatal case | [2] |
| ST-segment depression | Information missing | Seen with biphasic T-waves | [2] |
| Biphasic T-waves | Information missing | Repolarization abnormality | [2] |
Electrocardiographic manifestations represent the most diagnostically significant indicators of this compound toxicity. The ECG abnormalities result from both the direct toxic effects on cardiac conduction tissue and increased vagal tone. The pattern typically progresses from bradyarrhythmias to various degrees of heart block, with severe poisoning leading to high-degree block and malignant arrhythmias. These conduction disturbances reflect the complex effects of this compound on the specialized pacemaker and conduction cells of the heart, which are particularly sensitive to alterations in sodium and calcium homeostasis. [2] [6]
The detection of this compound in biological samples requires sophisticated analytical techniques due to its complex structure and low concentrations in biological matrices. A recently developed LC-MS/MS detection method for cardiac glycosides in human blood serum provides a reliable approach for this compound identification and quantification. The sample preparation protocol follows these steps: [5]
Sample Collection: Collect blood serum samples in standard vacuum collection tubes without anticoagulants. Allow blood to clot completely before centrifugation.
Protein Precipitation: Transfer 100 μL of serum to a clean tube. Add 300 μL of ethanol for protein precipitation. Vortex the mixture vigorously for 30-60 seconds to ensure complete mixing.
Centrifugation: Centrifuge the samples at 15,000 × g for 10 minutes at 4°C to pellet precipitated proteins and other insoluble materials.
Solid-Phase Extraction: Transfer the supernatant to a MonoSpin C18 cartridge (or equivalent reverse-phase solid-phase extraction column). Condition the cartridge with 500 μL methanol followed by 500 μL water before sample application.
Compound Elution: Apply the supernatant to the conditioned cartridge. Centrifuge at 5,000 × g for 2 minutes to pass the sample through the sorbent. Wash with 500 μL of 20% aqueous ethanol, then elute target compounds with 500 μL of 90% aqueous acetonitrile.
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 μL of 50% aqueous methanol for LC-MS/MS analysis.
This extraction method has demonstrated high efficiency for this compound and related cardiac glycosides, with recovery rates exceeding 85% and minimal matrix interference in subsequent analysis.
The analytical separation and detection utilize the following optimized parameters: [5]
This method has been fully validated with a limit of detection (LOD) of 0.5 ng/mL and limit of quantification (LOQ) of 1.0 ng/mL for this compound in human serum, with linear range from 1-100 ng/mL and inter-day and intra-day precision values (RSD) less than 15%. The total analysis time per sample is approximately 15 minutes, making it suitable for emergency clinical applications and forensic investigations. [5]
The following workflow illustrates the complete analytical process:
Analytical workflow for this compound detection in biological samples.
The management of this compound poisoning requires aggressive supportive care combined with specific antidotal therapy. Based on clinical experience and case reports, the following management protocol is recommended:
Initial Stabilization:
Gastrointestinal Decontamination:
Specific Antidotal Therapy:
Management of Bradyarrhythmias:
Adjunctive Therapies:
Clinical studies of Cerbera odollam poisoning have identified several prognostic factors that influence treatment outcomes:
Studies indicate that with appropriate and timely treatment, survival rates remain high even with significant ingestion: 94% survival with half kernel, 92% with one kernel, 71% with two kernels, and 67% with four kernels. The overall in-hospital mortality rate in studied cases was approximately 12%. [1] [6]
Despite its well-established cardiotoxicity, this compound has emerged as a promising anticancer agent in preclinical studies. Research has demonstrated that this compound exhibits potent cytotoxic activity against various human cancer cell lines at nanomolar concentrations:
The antiproliferative effects of this compound are mediated through several distinct but interconnected mechanisms. Treatment with this compound results in significant G₂/M cell cycle arrest, preceding time- and dose-dependent induction of apoptosis. This apoptotic cell death is corroborated by poly(ADP-ribose) polymerase (PARP) cleavage, caspase 3/7 activation, and decreased expression of anti-apoptotic proteins Bcl-2 and Mcl-1. [3] [4]
The anticancer mechanism of this compound extends beyond its primary action on Na+/K+-ATPase. In cancer cells, this compound modulates several critical signaling pathways:
PI3K/AKT/mTOR Inhibition: this compound potently suppresses this central survival pathway, leading to decreased proliferation and increased apoptotic susceptibility.
Reactive Oxygen Species Generation: this compound treatment significantly increases intracellular ROS levels, causing oxidative damage to cellular macromolecules including DNA double-strand breaks.
Oncoprotein Depletion: this compound reduces expression of key cancer-associated proteins including polo-like kinase 1 (PLK-1), c-Myc, and STAT-3.
Metastasis Suppression: this compound inhibits cancer cell migration and colony formation in vitro, suggesting potential anti-metastatic properties.
These multifaceted mechanisms position this compound as an attractive candidate for targeted cancer therapy, particularly for aggressive malignancies with limited treatment options. Preliminary in silico biopharmaceutical assessment predicts favorable pharmacokinetic properties for this compound, with >60% oral bioavailability and rapid absorption. Doses of 1-10 mg/kg are predicted to maintain efficacious unbound plasma concentrations exceeding the GI₅₀ values observed in vitro. [3] [4]
This compound represents a dually-active natural product with both significant toxicity and promising therapeutic potential. Its well-characterized mechanism of Na+/K+-ATPase inhibition explains its cardiotoxic effects, while emerging research reveals additional molecular targets that underlie its anticancer activity. The compound's narrow therapeutic index necessitates careful dose management in potential clinical applications, but its potent activity against multiple cancer types justifies continued preclinical investigation.
The following table summarizes the key experimental protocols for extracting cerberin from seeds and detecting it in biological fluids.
| Purpose | Extraction from Seeds | Detection in Serum |
|---|---|---|
| Method | Liquid chromatography-mass spectrometry (LC-MS) [1] | High-performance thin-layer chromatography (HPTLC) [2] & Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3] |
| Sample Preparation | Commercially available seeds were extracted; method was customized for patient blood analysis [1]. | Chloroform and methanol (9.6:0.4 v/v) used as mobile phase for HPTLC [2]. Serum pre-treated with a MonoSpin cartridge for LC-MS/MS [3]. |
| Identification & Quantification | Calibration curve from commercial this compound standard for identification and quantification [1]. | Densitometric scanning at 254 nm for HPTLC [2]. LC-MS/MS provides high sensitivity with LODs ~0.15 ng/mL and LOQs of 0.6 ng/mL [3]. |
| Application | Identify and quantify this compound in seed extract and patient blood after self-poisoning [1]. | Detect and quantify this compound, neriifolin, and tanghinin in human rat serum; applicable to human serum, aspirates, and other body fluids [2] [3]. |
For a comparison of the quantitative data and performance metrics of the different analytical methods, please refer to the following table.
| Parameter | HPTLC Method [2] | LC-MS/MS Method [3] |
|---|---|---|
| Analyte | This compound | This compound, Neriifolin, Tanghinin |
| Detection Principle | Densitometric scanning (UV absorption at 254 nm) | Tandem mass spectrometry |
| Limit of Detection (LOD) | Information not specified in source | this compound: 0.15 ng/mL Neriifolin: 0.18 ng/mL Tanghinin: 0.14 ng/mL | | Limit of Quantification (LOQ) | Information not specified in source | 0.6 ng/mL (for all compounds) | | Biological Half-Life (from a case study) | Not applicable | Neriifolin: 19.2 hours | | Key Advantage | Described as rapid, simple, and precise [2] | Extremely high sensitivity and specificity; provides pharmacokinetic data [3] |
The diagram below outlines a generalized experimental workflow for analyzing this compound, from seed to data interpretation.
Understanding this compound's properties has relevance beyond toxicology. Current research is exploring its potential repurposing, similar to other cardiac glycosides.
Cerberin is a cardiac glycoside, a type of cardenolide, found primarily in trees of the Cerbera genus, such as the suicide tree (Cerbera odollam) and sea mango (Cerbera manghas) [1] [2]. Its function as a powerful poison is well-documented, but the specific enzymes and genes involved in its creation within the plant are still an active area of research.
The table below summarizes the key characteristics of this compound for which scientific data is available:
| Aspect | Description |
|---|---|
| Chemical Class | Cardenolide (cardiac glycoside) [1] |
| Core Structure | Steroid backbone (digitoxigenin) with a five-membered lactone ring and a sugar moiety [1] |
| Sugar Substituent | O-acetylated derivative of α-L-thevetose (2'-acetylneriifolin) [1] |
| Molecular Formula | C32H48O9 [1] |
| Molar Mass | 576.727 g·mol-1 [1] |
| Melting Point | 212 °C (414 °F) [1] |
| Solubility | Slightly soluble in chloroform and methanol [1] |
| Mechanism of Action | Binds to and inhibits the Na+/K+-ATPase pump in heart muscle cells, leading to increased intracellular calcium, stronger contractions (inotropy), and disruption of heartbeat [1] [2] |
| Toxicological Role | Used for suicide and homicide due to its potency, fast action, and difficulty in detection [1] [2] |
| Potential Applications | Investigation for heart failure treatment, anticancer properties through apoptotic activity, and use as a biopesticide [1] [2]. |
While the exact pathway for this compound is unknown, the general strategies used to unravel the biosynthesis of other complex plant alkaloids can serve as a guide. The following diagram illustrates a common multi-disciplinary workflow.
A general research workflow for elucidating plant toxin biosynthesis.
The process often involves several key technical stages:
The main challenge with this compound is the lack of a publicly available, high-quality genome for Cerbera species and detailed transcriptome data from the seed tissues where this compound is produced. Applying the integrated genomic and biochemical approaches used for berberine [3] [6] and other alkaloids to Cerbera odollam would be the most direct path to mapping the this compound biosynthesis pathway.
This compound is a cardiac glycoside of the cardenolide class primarily found in the seeds of Cerbera odollam (suicide tree) and Cerbera manghas (sea mango) [1] [2]. This natural product has attracted significant research interest due to its dual nature as both a potent toxin and a potential therapeutic agent, particularly in oncology [3]. As a cardiac glycoside, this compound shares structural and mechanistic similarities with well-known compounds like digoxin and ouabain, but possesses distinct molecular features that confer unique pharmacological properties [1] [3].
The historical notoriety of this compound stems from its use in suicides and homicides, particularly in Southeast Asia and India, where Cerbera odollam accounts for approximately 50% of plant poisoning cases in some regions [1] [2]. However, recent research has revealed its promising anticancer properties through novel mechanisms that extend beyond its traditional classification as a Na+/K+-ATPase inhibitor [3]. This comprehensive review examines this compound's pharmacological effects, mechanisms of action, therapeutic potential, and research methodologies for scientists and drug development professionals.
This compound possesses a complex molecular architecture characteristic of cardiac glycosides, consisting of four key components:
The systematic IUPAC name for this compound is (2R,3S,4R,5S,6S)-5-Hydroxy-2-[(1R,3aS,3bR,5aR,7S,9aS,9bS,11aR)-3a-hydroxy-9a,11a-dimethyl-1-(5-oxo-2,5-dihydrofuran-3-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-7-yl]-4-methoxy-6-methyloxan-3-yl acetate [1]. Its molecular formula is C₃₂H₄₈O₉ with a molar mass of 576.727 g·mol⁻¹ [1].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Physical State | White to pale yellow solid [1] | Impacts formulation strategies and analytical detection |
| Melting Point | 212°C (414°F) [1] | Confirms compound purity and identity |
| Solubility | Soluble in chloroform, acetone; moderately soluble in methanol; slightly soluble in water [1] [4] | Guides solvent selection for extraction and experimental applications |
| Chemical Stability | Stable under standard conditions | Important for storage and experimental design |
The distinctive acetylated sugar moiety differentiates this compound from related cardiac glycosides and may contribute to its unique biological activity and potency [3]. The compound is typically extracted from seed kernels using methanol or chloroform, with purification achieved through chromatographic techniques [3].
This compound's cardiotoxic effects manifest through a well-established mechanism shared with other cardiac glycosides. The sequence of events begins with rapid absorption from the gastrointestinal tract, with symptoms appearing within 20-30 minutes of ingestion and potentially culminating in fatality within 3-6 hours [1] [5]. The clinical presentation includes nausea, vomiting, abdominal pain, and potentially fatal bradycardia (heart rates as low as 30 beats per minute) [1] [5].
The molecular mechanism involves specific binding to the extracellular α-subunit of the Na+/K+-ATPase pump, effectively inhibiting its function by blocking the dephosphorylation step of the catalytic cycle [1] [4]. This inhibition disrupts the critical electrochemical gradient maintained by the pump, which normally exchanges three intracellular sodium ions for two extracellular potassium ions [1]. The resulting increase in intracellular sodium concentration reduces the activity of the sodium-calcium exchanger (NCX), leading to calcium accumulation in the cytoplasm [1] [4]. In cardiac myocytes, this elevated calcium level enhances contractility initially but ultimately leads to calcium overload, which triggers severe arrhythmias and contractile dysfunction [1].
The following diagram illustrates this primary mechanism of action:
This compound disrupts cardiac function by inhibiting Na+/K+-ATPase, causing intracellular calcium accumulation.
Beyond its direct effects on ion homeostasis, this compound binding to Na+/K+-ATPase induces conformational changes that activate various signal transduction pathways [1] [4]. This "signalosome" function triggers downstream effects including changes in gene expression, cell proliferation, and apoptosis through the activation of second messengers and nuclear transcription factors [1]. The tissue-specific expression of β and FXYD subunits of Na+/K+-ATPase contributes to the differential effects of this compound across various cell types [1].
In vascular smooth muscle, Na+/K+-ATPase inhibition causes membrane depolarization, leading to vasoconstriction and increased peripheral resistance [1]. This mechanism may contribute to the hypertensive effects observed at subtoxic concentrations and represents an important consideration for therapeutic applications.
Recent investigations have revealed this compound's promising anticancer properties at low nanomolar concentrations. A 2019 study demonstrated that this compound exhibits potent cytotoxicity against a panel of cancer cell lines, with particularly notable effects in pancreatic (PANC-1), triple-negative breast (MDA-MB-468), and non-small cell lung (A549) carcinoma cells [3]. The compound demonstrated a favorable selectivity profile, showing significantly greater toxicity toward cancer cells compared to normal cells, suggesting a potential therapeutic window that could be exploited for oncology applications [3].
Table 2: Anticancer Effects of this compound in Experimental Models
| Cancer Type | Cell Lines Tested | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| Pancreatic Cancer | PANC-1 | Dose-dependent growth inhibition and apoptosis | PI3K/AKT/mTOR pathway inhibition [3] |
| Triple-Negative Breast Cancer | MDA-MB-468 | Potent cytotoxicity at nanomolar concentrations | Caspase-3 activation, PARP cleavage [3] |
| Non-Small Cell Lung Cancer | A549 | Significant reduction in cell viability | G2/M cell cycle arrest [3] |
| Various Carcinomas | Multiple cell lines | Selective toxicity to cancer vs normal cells | DNA damage (γH2AX phosphorylation) [3] |
A key mechanism underlying this compound's anticancer activity involves the potent inhibition of the PI3K/AKT/mTOR signaling axis, a critical pathway regulating cell growth, proliferation, and survival that is frequently dysregulated in human cancers [3]. This compound treatment resulted in dose-dependent suppression of phosphorylated AKT and its downstream effectors, effectively blocking this pro-survival signaling network [3]. Additionally, the compound induced DNA damage, as evidenced by increased γH2AX phosphorylation (a marker of double-strand breaks), and triggered G2/M cell cycle arrest, preventing cancer cell proliferation [3].
The following diagram illustrates this compound's effects on cancer cell signaling pathways:
This compound inhibits PI3K/AKT/mTOR pathway and induces DNA damage, cell cycle arrest, and apoptosis.
This compound activates both intrinsic and extrinsic apoptosis pathways in cancer cells. Treatment with this compound resulted in caspase-3 activation and PARP cleavage, hallmark events of apoptotic cell death [3]. The compound also promoted the degradation of anti-apoptotic proteins Mcl-1 and c-FLIP through a proteasome-dependent mechanism, thereby sensitizing cancer cells to death receptor-mediated apoptosis [3]. These findings suggest that this compound may be particularly effective in combination with agents that engage death receptor pathways, such as TRAIL (TNF-related apoptosis-inducing ligand) [3].
This compound exhibits extreme toxicity upon ingestion, with historically reported lethal doses of 1.8 mg/kg in dogs and 3.1 mg/kg in cats [1]. In humans, ingestion of even a single kernel of Cerbera odollam (containing approximately 2-4 mg of this compound) can be fatal, with mortality rates ranging from 8% for one kernel to 33% for four kernels, demonstrating considerable individual variability in susceptibility [1] [2]. The narrow therapeutic index (approximately 2) is comparable to other cardiac glycosides like digoxin, highlighting the critical importance of precise dosing in any potential therapeutic application [4].
Table 3: Toxicological Profile and Management of this compound Poisoning
| Parameter | Manifestations/Protocol | Time Course |
|---|---|---|
| Initial Symptoms | Nausea, vomiting, abdominal pain, burning sensation in mouth | Within 20-30 minutes [1] [5] |
| Cardiac Effects | Bradycardia, AV dissociation, junctional rhythms, ST-T wave changes | Within 1-2 hours [1] [6] |
| Neurological Effects | Headache, dilated pupils, drowsiness, potential coma | Progresses over several hours [1] [4] |
| Management Approach | Supportive care, atropine, temporary pacemaker, digoxin-specific Fab fragments (variable efficacy) | Immediate intervention critical [6] |
| Fatal Outcome | Death from cardiac failure | 3-6 hours without treatment [1] |
The diagnostic challenge of this compound poisoning stems from limited analytical detection methods and nonspecific clinical presentation [1] [2]. Treatment remains primarily supportive, with atropine administration for bradycardia and temporary pacemaker insertion for conduction abnormalities [6]. Digoxin-specific Fab fragments have been used with variable success in severe cases, though clinical data are limited to isolated case reports [6]. The similarity between this compound and digoxin mechanisms suggests that potassium administration may help counter toxic effects, though evidence specific to this compound is limited [4].
Standardized extraction protocols begin with dried seed kernels from Cerbera odollam, typically pulverized and subjected to sequential solvent extraction [3]. The process involves:
Comprehensive evaluation of this compound's anticancer effects employs multiple complementary assays:
While limited this compound-specific in vivo data are available, related cardiac glycosides have been evaluated using:
The current research landscape reveals several critical knowledge gaps requiring further investigation:
Future research should prioritize structure-activity relationship studies to develop analogs with improved therapeutic indices and targeted delivery systems to minimize cardiotoxicity. The promising synergistic potential with TRAIL and other targeted agents warrants expanded combination therapy investigations [3]. Additionally, advanced in silico modeling and high-throughput screening approaches may accelerate the identification of this compound derivatives with optimized pharmacological properties.
This compound represents a pharmacologically complex natural product with dual identity as both a potent toxin and promising therapeutic agent. Its multifaceted mechanism involving Na+/K+-ATPase inhibition, PI3K/AKT/mTOR pathway suppression, and apoptosis induction positions it as an attractive candidate for drug development, particularly in oncology. However, its narrow therapeutic index and potentially severe cardiotoxicity present significant challenges that must be addressed through careful analog design, targeted delivery approaches, and comprehensive safety assessment.
Cerberin is a highly toxic cardiac glycoside isolated primarily from the seeds of Cerbera odollam, a plant indigenous to coastal regions of India, Southeast Asia, and Madagascar. This comprehensive technical review examines this compound's dual role as both a historical instrument of poisoning and a potential anticancer agent. The molecule exerts its toxic effects through specific inhibition of the Na+/K+-ATPase pump, resulting in severe cardiotoxicity characterized by bradycardia, conduction blocks, and hyperkalemia. Despite its well-documented toxicity, recent investigations have revealed this compound's promising anticancer properties through modulation of key signaling pathways including PI3K/AKT/mTOR. This whitepaper provides researchers and drug development professionals with a detailed technical overview of this compound's historical context, molecular mechanisms, clinical management, and experimental methodologies, facilitating further investigation into its therapeutic potential and toxicological profile.
The historical use of Cerbera odollam seeds as agents of suicide and homicide is deeply rooted in regions where the plant is indigenous. The tree has earned the macabre common names "suicide tree" and "pong-pong" due to the extensive utilization of its seeds in fatal poisonings:
Epidemiological Significance: In the Indian state of Kerala, C. odollam poisoning accounts for approximately 50% of all plant-mediated poisonings and roughly 10% of total poisoning cases [1] [2]. A comprehensive study covering 1989-1999 documented 537 deaths attributable to C. odollam poisoning in this region alone, with historical estimates suggesting thousands of annual fatalities in past centuries [1] [3].
Demographic Patterns: Statistical analyses indicate that approximately 70% of this compound poisoning victims are women, particularly those from traditional households in Asian communities [1] [4]. This demographic pattern suggests potential sociocultural factors influencing poisoning cases, including gender-based vulnerabilities and domestic circumstances.
Judicial Applications: In 19th century Madagascar, extracts from related species (C. manghas, previously known as tangena) were employed as "ordeal poisons" in judicial proceedings to determine guilt or innocence [3] [2]. The accused was compelled to consume a preparation containing poison shavings followed by pieces of chicken skin; survival and vomiting of the skin fragments were interpreted as evidence of innocence, while failure to vomit or death confirmed guilt [3].
Modern Globalization: Recent case reports document this compound poisonings in Western countries, including the United States and Switzerland, typically resulting from online seed purchases [1] [4]. This geographical expansion reflects how global commerce has facilitated the dissemination of traditionally regional poisoning agents to new populations.
Table 1: Historical and Geographical Distribution of Cerbera Poisonings
| Region | Documented Period | Reported Cases/Fatalities | Primary Context |
|---|---|---|---|
| Kerala, India | 1989-1999 | 537 fatalities | Suicide (70% women) [1] |
| Madagascar | 19th Century | Tens of thousands (estimated) | Judicial "ordeal poison" [3] [2] |
| Global (Online) | 2018-2025 | Multiple case reports | Suicide attempts via internet purchase [1] [4] |
This compound (molecular formula: C~32~H~48~O~9~) is a cardiac glycoside characterized by a steroidal backbone with a five-membered lactone ring and a distinctive glycosidic moiety identified as 2′O-acetyl-l-thevetose [5]. This structural configuration is responsible for both its toxicity and potential therapeutic applications:
Structural Characteristics: The this compound molecule consists of a 17 carbon steroidal backbone linked to a sugar moiety via a glycosidic bond, with a characteristic methyl singlet resonance at δH 2.05 ppm corresponding to its 2′O-acetyl substituent as identified through 1H NMR spectroscopy [5]. The presence of the 2′O-acetyl-l-thevetose sugar moiety differentiates this compound from other cardiac glycosides and contributes to its specific biological activity.
Toxin Concentration Variability: Analytical studies using UHPLC-HRMS/MS have demonstrated significant variation in this compound concentration depending on fruit maturity and processing. Seeds from dried ripe fruit contain substantially higher concentrations of this compound (285.9 μg/g) compared to seeds from fresh unripe fruit (2.3 μg/g) [1] [2]. This variability has important implications for both toxicological risk and experimental design.
Analytical Challenges: this compound cannot be reliably detected by standard digoxin immunoassays [1] [4]. The most effective identification method is ultraperformance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS), which enables specific detection and quantification [1] [2]. This technical limitation complicates clinical diagnosis and forensic investigation of suspected this compound poisonings.
Extraction and Isolation: For research purposes, this compound can be isolated from dried seed kernels through sequential extraction using dichloromethane and methanol, followed by chromatographic purification techniques including vacuum liquid chromatography and flash chromatography [5]. The structural characterization is confirmed through comparison of 1H NMR spectral data with established literature values [5].
Table 2: Analytical Techniques for this compound Detection and Quantification
| Methodology | Applications | Limitations | Sensitivity |
|---|---|---|---|
| Digoxin Immunoassay | Clinical screening | Cross-reactivity only, not specific for this compound [1] | Variable, not quantitative for this compound |
| UHPLC-HRMS/MS | Research identification and quantification | Requires specialized equipment and reference standards [2] | High (exact mass measurement) |
| UHPLC-PDA-MS | Quantification in plant material | Limited to known compounds with available standards [2] | Moderate to high |
| 1H NMR Spectroscopy | Structural confirmation | Not suitable for low concentrations or complex mixtures [5] | Structural elucidation |
This compound's primary mechanism of action involves specific binding to and inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) exchanger in cardiac myocytes [1] [6]. This molecular interaction triggers a cascade of electrophysiological disturbances:
Ionic Gradient Disruption: By inhibiting Na+/K+-ATPase, this compound prevents the extrusion of sodium ions from and potassium ions into cardiac cells, resulting in extracellular hyperkalemia and intracellular sodium accumulation [1]. The increased intracellular sodium concentration subsequently disrupts the operation of the sodium-calcium exchanger (NCX), which normally removes calcium from cells utilizing the sodium electrochemical gradient.
Calcium-Mediated Toxicity: The impaired NCX function leads to pathological intracellular calcium accumulation, which produces two distinct cardiac effects: (1) increased calcium uptake by the sarcoplasmic reticulum enhances calcium release upon stimulation, resulting in temporarily increased contractility (positive inotropy); and (2) prolonged calcium elevation lengthens the cardiac action potential, ultimately leading to severe bradycardia and conduction abnormalities [1].
The following diagram illustrates this molecular mechanism:
This compound inhibits Na+/K+-ATPase, increasing intracellular Na+ and Ca2+, causing bradycardia and hyperkalemia.
Recent investigations have revealed that this compound exhibits potent anticancer activity at low nanomolar concentrations against various cancer cell lines, including pancreatic (PANC-1), triple-negative breast (MDA-MB-468), and non-small cell lung (A549) carcinoma cells [5]. The compound mediates these effects through multiple molecular pathways:
PI3K/AKT/mTOR Pathway Inhibition: this compound has been demonstrated to suppress the PI3K/AKT/mTOR signaling axis, a critical regulator of cell proliferation, survival, and metabolism that is frequently hyperactivated in human cancers [5]. This inhibition results in reduced cancer cell viability and induction of apoptotic cell death.
Cell Cycle Arrest: Treatment with this compound induces G2/M cell cycle arrest in cancer cells, preventing cellular division and proliferation. This effect is mediated through modulation of cyclin-dependent kinases and their regulatory subunits [5].
Apoptosis Induction: this compound triggers mitochondrial-mediated apoptosis by altering the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to caspase activation and programmed cell death [5]. The compound also enhances degradation of anti-apoptotic proteins Mcl-1 and c-FLIP, further promoting apoptotic signaling.
The following diagram illustrates these anticancer mechanisms:
This compound inhibits PI3K/AKT/mTOR pathway and induces G2/M arrest and apoptosis.
This compound poisoning manifests with a characteristic clinical presentation that reflects its cardiotoxic mechanism:
Symptom Profile: The most frequently reported initial symptoms include gastrointestinal manifestations such as nausea (54% of cases) and vomiting, often accompanied by abdominal pain [1]. Neurological symptoms may include dizziness, headache, muscle weakness, and visual disturbances such as xanthopsia (yellow vision) [4]. Without intervention, symptoms typically progress to severe cardiac abnormalities.
Electrocardiographic Findings: Cardiac manifestations represent the most life-threatening consequences of this compound poisoning. The most common ECG abnormalities include sinus bradycardia (32% of cases), sinus pause (28%), and varying degrees of heart block (58%) [1] [4]. Severe cases may progress to junctional rhythm, ventricular tachycardia, or fatal arrhythmias.
Metabolic Abnormalations: Laboratory findings typically reveal hyperkalemia due to inhibition of cellular potassium uptake, which can be profound (case reports document potassium levels exceeding 9.0 mmol/L in fatal cases) [7]. Additional abnormalities may include thrombocytopenia (observed in 50% of cases in one study) and acute kidney injury [1] [4].
The management of this compound poisoning requires a multifaceted approach addressing both the toxin elimination and its cardiovascular effects:
Digoxin-Specific Antibody Fragments (DigiFab): The primary specific intervention involves administration of digoxin immune fab, which demonstrates cross-reactivity with this compound due to structural similarities [1] [4]. Dosing protocols vary based on severity, with case reports describing administration ranging from 10 vials in moderate cases to 80 vials (320 mg) in severe, life-threatening poisonings [1] [4]. Response may be incomplete due to structural differences between digoxin and this compound [7].
Hyperkalemia Management: Treatment of elevated serum potassium includes standard interventions such as insulin-dextrose infusion to promote intracellular potassium shift, calcium gluconate to stabilize cardiac membranes, and in severe cases, renal replacement therapy [4] [7]. The effectiveness of these measures may be limited by ongoing potassium release from cells.
Cardiovascular Support: Symptomatic bradycardia may require atropine administration, though this often provides only transient benefit [4]. Refractory cases may necessitate transvenous cardiac pacing for hemodynamic support until the toxin is eliminated [4]. Case reports document pacing dependency for up to 56 hours in severe poisonings [4].
Investigational Approaches: Limited evidence suggests intravenous lipid emulsion may provide benefit, though clinical experience remains sparse and effectiveness uncertain [7]. Extracorporeal membrane oxygenation (ECMO) has been considered but may be complicated by prior lipid emulsion administration [7].
Table 3: Clinical Management Strategies for this compound Poisoning
| Intervention | Mechanism of Action | Dosing/Administration | Evidence Level |
|---|---|---|---|
| Digoxin Immune Fab | Binds this compound, forming inactive complexes | 10-80 vials based on severity [1] [4] | Case reports, limited efficacy |
| Atropine | Competitive muscarinic antagonist | 0.5-1.0 mg IV, may repeat [4] | Transient effect only |
| Transvenous Pacing | Mechanical heart rate support | Set rate 70 bpm, may require 24-56 hours [4] | Life-saving in refractory cases |
| Insulin-Dextrose | Promotes intracellular potassium shift | 10 units regular insulin with 50g dextrose [4] | Standard for hyperkalemia |
| Renal Replacement | Corrects refractory hyperkalemia | Continuous venovenous hemodialysis [7] | Reserved for severe cases |
The evaluation of this compound's anticancer activity employs standardized cytotoxicity assays:
Cell Culture Conditions: Human cancer cell lines (e.g., PANC-1, MDA-MB-468, A549) are maintained in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂ [5]. Cells should be in logarithmic growth phase at the time of experimentation.
MTT Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed according to established protocols [5]. Briefly, cells are seeded in 96-well plates (3-5 × 10³ cells/well) and treated with serially diluted this compound for 72 hours. MTT solution (0.5 mg/mL) is added for 4 hours, followed by dissolution of formazan crystals in DMSO. Absorbance is measured at 570 nm, and IC₅₀ values are calculated using nonlinear regression analysis.
Clonogenic Survival Assay: To assess long-term reproductive viability, cells are seeded at low density (200-1000 cells/well in 6-well plates) and treated with this compound for 24 hours [5]. The medium is replaced with drug-free medium, and cells are incubated for 7-14 days until visible colonies form. Colonies are fixed with methanol, stained with crystal violet, and counted manually or with automated colony counters.
Multiple methodologies are available to quantify this compound-induced apoptosis:
Annexin V/Propidium Iodide Staining: The gold standard for apoptosis detection involves dual staining with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) followed by flow cytometric analysis [5]. This approach discriminates between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.
Caspase Activity Assays: Caspase activation, a hallmark of apoptosis, can be measured using fluorogenic substrates specific for caspase-3, -8, and -9. Cells are lysed after this compound treatment, and caspase activity is determined by monitoring the release of fluorescent products (e.g., 7-amino-4-trifluoromethylcoumarin) over time [5].
Western Blot Analysis: Apoptosis-related protein expression is evaluated by Western blotting using specific antibodies against cleaved PARP, Bcl-2 family proteins (Bax, Bcl-2, Mcl-1), and caspases [5]. Protein lysates are prepared from treated cells, separated by SDS-PAGE, transferred to membranes, and probed with specific antibodies followed by appropriate secondary antibodies with chemiluminescent detection.
Comprehensive analysis of this compound's effects on signaling pathways involves multiple complementary approaches:
Phosphoprotein Profiling: The inhibitory effect of this compound on the PI3K/AKT/mTOR pathway is assessed through phospho-specific Western blotting using antibodies against p-AKT (Ser473), p-mTOR (Ser2448), and downstream targets including p-S6K and p-4E-BP1 [5]. Total protein levels serve as loading controls and to distinguish between pathway inhibition and reduced protein expression.
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is employed to measure mRNA expression of pathway components and target genes. Total RNA is extracted using TRIzol reagent, reverse transcribed to cDNA, and amplified using gene-specific primers and SYBR Green chemistry [5].
Immunofluorescence Microscopy: Subcellular localization of signaling molecules (e.g., β-catenin, STAT3) is visualized by immunofluorescence. Cells grown on coverslips are fixed, permeabilized, blocked, and incubated with primary antibodies followed by fluorophore-conjugated secondary antibodies [5]. Nuclei are counterstained with DAPI, and localization is examined by confocal microscopy.
The following diagram illustrates the experimental workflow for evaluating this compound's anticancer activity:
Experimental workflow for evaluating this compound's anticancer effects in vitro.
The investigation of this compound as a potential anticancer therapeutic represents a promising research direction, though several challenges remain:
Therapeutic Window Optimization: The principal challenge in developing this compound as a therapeutic agent lies in its narrow therapeutic window, as evidenced by its well-documented human toxicity [1] [5]. Future research should focus on structural analog development to dissociate anticancer activity from cardiotoxicity through targeted chemical modifications.
Drug Delivery Strategies: Innovative delivery systems including nanoparticle encapsulation and targeted drug conjugates may enhance tumor-specific delivery while minimizing systemic exposure and cardiac toxicity. These approaches could potentially improve the therapeutic index of this compound and related compounds.
Combination Therapy: this compound demonstrates synergistic effects with conventional chemotherapeutic agents and targeted therapies [5]. Rational combination strategies based on mechanistic insights into its effects on signaling pathways may enhance efficacy while permitting dose reduction to mitigate toxicity.
Biomarker Development: Identification of predictive biomarkers for this compound sensitivity would facilitate patient stratification and maximize therapeutic benefit. Potential biomarkers may include expression patterns of Na+/K+-ATPase isoforms, PI3K pathway mutations, or apoptotic regulator profiles.
1. Introduction Cerberin is a potent cardiac glycoside and the principal toxin found in the seeds of Cerbera odollam (the "suicide tree") and Cerbera manghas (the sea mango) [1]. Its toxicity stems from the inhibition of the Na+/K+-ATPase pump in cardiac cells, which can lead to fatal arrhythmias [2]. Poisoning cases, whether accidental, suicidal, or homicidal, are a significant concern in regions where these plants grow, and the globalization of online seed trade has increased their reach [3]. Detecting this compound in biological samples is crucial for confirming poisoning in clinical and forensic toxicology. This note describes a robust method for extracting and detecting this compound, neriifolin, and tanghinin in human blood serum using a MonoSpin cartridge combined with LC-MS/MS [3].
2. Materials and Methods
2.1. Reagents and Chemicals
2.2. Equipment
2.3. Sample Preparation Protocol The following workflow outlines the sample preparation and analysis steps:
2.4. Liquid Chromatography Conditions While the specific gradient was not fully detailed in the available sources, the method utilizes liquid chromatography. Typical conditions for such analyses involve:
2.5. Mass Spectrometry Conditions Detection was performed using tandem mass spectrometry with electrospray ionization (ESI) in positive mode [3]. The method uses Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. The specific MRM transitions for this compound and the other cardenolides are proprietary to the developed method but were optimized for each compound [3].
3. Method Validation and Performance Data The developed method was rigorously validated, with key quantitative parameters summarized in the table below.
Table 1: Analytical Figures of Merit for the LC-MS/MS Method
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Calibration Curve Range | Recovery & Precision |
|---|---|---|---|---|
| This compound | 0.15 ng/mL [3] | 0.6 ng/mL [3] | 0.6 - 50 ng/mL [3] | Within accepted validation ranges [3] |
| Neriifolin | 0.18 ng/mL [3] | 0.6 ng/mL [3] | 0.6 - 50 ng/mL [3] | Within accepted validation ranges [3] |
| Tanghinin | 0.14 ng/mL [3] | 0.6 ng/mL [3] | 0.6 - 50 ng/mL [3] | Within accepted validation ranges [3] |
Table 2: Comparison with Alternative Detection Methods
| Method | Key Characteristics | Application in this compound Detection |
|---|---|---|
| HPTLC [4] | Uses chloroform:methanol (9.6:0.4 v/v) as mobile phase; detection at 254 nm. | Successfully quantified this compound in rat serum; considered rapid and simple but generally less sensitive and specific than LC-MS. |
| UHPLC-PDA-MS [5] | Used for identification and quantification in plant seeds (e.g., C. manghas); detection at 219 nm. | Highly effective for analyzing seed extracts but not explicitly reported for serum analysis in the provided source. |
4. Application to a Real Case This method was successfully applied to a confirmed case of Cerbera odollam poisoning [3]. In this case, neriifolin was detected and quantified in serial serum samples collected from the patient over 63 hours. The initial concentration at 0.25 hours after admission was 14.4 ng/mL, which decreased to 1.57 ng/mL after 63 hours. The data allowed for the calculation of neriifolin's biological half-life in the patient, which was approximately 19.2 hours [3]. This demonstrates the method's practical utility in clinical and forensic settings for confirming diagnosis and understanding toxicokinetics.
The LC-MS/MS method described here provides a highly sensitive, specific, and validated approach for detecting and quantifying this compound and related cardiac glycosides in human serum. Its successful application in a real poisoning case underscores its value for clinical toxicology and forensic investigations, enabling accurate diagnosis and contributing to a better understanding of the pharmacokinetics of these potent toxins.
This compound (2-O-acetyl neriifolin) is the principal cardiac glycoside responsible for the extreme toxicity of Cerbera odollam, a plant commonly known as the "suicide tree" belonging to the Apocynaceae family. This toxic compound has significant forensic and clinical importance due to its use in both suicidal and homicidal poisoning cases, particularly in regions where the plant is endemic, including the Indian subcontinent, Southeast Asia, and Pacific islands. The seeds of Cerbera odollam contain lethal concentrations of this compound, with ingestion of more than one seed potentially causing cardiac failure within 2-6 hours. Historical data indicates approximately 3,000 deaths annually attributed to this plant, making reliable detection methods crucial for forensic investigation and clinical treatment. [1] [2] [3]
The analytical challenge in detecting this compound stems from several factors: the compound's presence in complex biological matrices, low concentrations in body fluids after ingestion, and structural similarity to other cardiac glycosides. This compound functions by inhibiting Na+/K+-ATPase in cardiac cells, leading to increased intracellular sodium and calcium concentrations while causing extracellular potassium elevation (hyperkalemia). This mechanism results in positive inotropic effects on the heart while simultaneously stimulating the vagus nerve to reduce heart rate and slow atrioventricular node conduction. The clinical manifestations resemble digoxin toxicity but require specific identification methods since standard toxicological screens often miss this compound. [3]
High-performance thin-layer chromatography (HPTLC) has emerged as a robust analytical technique for this compound detection due to its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously. The method developed by Prasanth et al. provides a optimized approach for identifying and quantifying this compound in both plant extracts and biological samples. After extensive optimization, the researchers established that a mobile phase consisting of chloroform and methanol in the ratio of 9.6:0.4 (v/v) provides optimal separation of this compound from other components in complex matrices. This binary solvent system effectively resolves this compound with minimal tailing and interference from co-extracted compounds. [1] [2]
The HPTLC analysis is performed on 10 × 10 cm silica gel 60 F254 plates with an application rate of 150 nL/s using a CAMAG Linomat 5 automatic sampler. Linear ascending development is carried out in a twin-trough glass chamber previously saturated with the mobile phase for 30 minutes at room temperature (25 ± 2°C). The development distance is consistently maintained at 80 mm from the point of application. After development, the plates are dried completely using a hair dryer, and densitometric scanning is performed at 254 nm using a deuterium lamp. This wavelength provides optimal sensitivity for this compound detection without significant interference from matrix components. [1]
Table 1: Optimized HPTLC conditions for this compound quantification
| Parameter | Specification | Rationale |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 HPTLC plates | Optimal adsorption characteristics |
| Mobile Phase | Chloroform:MeOH (9.6:0.4 v/v) | Best separation efficiency |
| Application Volume | 3-12 µL of standard/sample | Within linear range of detector |
| Development Distance | 80 mm | Consistent Rf values (0.39 ± 0.02) |
| Detection Wavelength | 254 nm | Maximum this compound absorption |
| Saturation Time | 30 minutes | Reproducible chromatographic conditions |
| Chamber Type | Twin-trough glass chamber | Uniform solvent vapor equilibrium |
The method has demonstrated excellent analytical performance with a consistent Rf value of 0.39 ± 0.02 for this compound across different sample types. The identity of this compound in samples is confirmed by overlaying the UV absorption spectrum of the standard this compound marker with that of the corresponding band in the sample tracks. This spectral correlation provides additional confirmation beyond Rf value matching, enhancing the reliability of identification in complex matrices such as biological fluids where interfering compounds may be present. [1] [2]
The extraction of this compound from Cerbera odollam seeds requires careful sample preparation to ensure complete extraction while minimizing degradation of the target compound. The validated protocol begins with drying and powdering mature seeds, followed by precise weighing of 5 g of the homogeneous powder. The powdered material undergoes maceration with 50 mL of distilled water for 6 hours with occasional shaking, replicating traditional preparation methods used in poisoning cases. This aqueous extract is then partitioned with ethyl acetate (3 × 25 mL), and the combined ethyl acetate fractions are evaporated to dryness under reduced pressure at 40°C. The residue is reconstituted in 10 mL of ethanol and filtered through a 0.45 µm membrane filter before HPTLC analysis. This sequential extraction approach maximizes this compound recovery while reducing interference from water-soluble compounds. [2]
For qualitative screening purposes, a simpler extraction method can be employed using chloroform and methanol (2:1 v/v) as the extraction solvent. Approximately 1 g of powdered seed material is extracted with 10 mL of solvent using ultrasonication for 15 minutes, followed by filtration and direct application to the HPTLC plate. While this method provides faster results, it may yield lower recovery rates compared to the comprehensive water-ethyl acetate-ethanol extraction protocol. [1]
The analysis of this compound in biological matrices presents additional challenges due to protein binding and the presence of interfering compounds. For rat serum analysis, a protein precipitation and extraction protocol has been optimized. Initially, 1 mL of serum is mixed with 2 mL of distilled water and vortexed for 5 minutes. The proteins are precipitated using cold acetonitrile (3 mL) followed by centrifugation at 4000 rpm for 10 minutes. The supernatant is collected and subjected to liquid-liquid extraction with ethyl acetate (3 × 2 mL). The combined organic layers are evaporated to dryness under a gentle stream of nitrogen, and the residue is reconstituted in 200 µL of methanol for HPTLC analysis. This sample preparation approach effectively removes interfering compounds while maintaining the stability of this compound throughout the process. [1] [2]
For human biological samples in forensic applications, the extraction protocol may require modification based on the sample type. Gastric aspirates typically need dilution with distilled water (1:1) followed by filtration and direct application if the this compound concentration is sufficiently high. For blood samples, solid-phase extraction (SPE) using C18 cartridges may provide cleaner extracts compared to protein precipitation, particularly in cases with advanced decomposition where additional interfering compounds are present. [3]
Figure 1: Sample preparation workflow for plant materials and biological samples prior to HPTLC analysis
The developed HPTLC method for this compound quantification has undergone comprehensive validation according to ICH guidelines, demonstrating reliable performance across multiple parameters. The method shows excellent linearity in the concentration range of 3-12 µg/spot with a correlation coefficient (r²) of 0.9996, indicating a strong relationship between concentration and detector response. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.552 µg/spot and 1.675 µg/spot respectively, providing sufficient sensitivity for detecting this compound in both plant materials and biological samples. These sensitivity parameters are particularly important for forensic applications where this compound may be present at low concentrations in complex matrices. [1] [2]
The precision and accuracy of the method were evaluated through both intra-day and inter-day studies. Intra-day precision (repeatability) showed relative standard deviation (RSD) values below 1.5%, while inter-day precision recorded RSD values below 2.0%, demonstrating excellent method reproducibility. Recovery studies conducted by spiking pre-analyzed samples with known this compound concentrations showed recovery rates between 97.5-101.2%, confirming the method's accuracy across the validated concentration range. The method also demonstrated good robustness, with minimal impact on Rf values and peak areas when minor variations in mobile phase composition (±0.1 mL), development distance (±5 mm), and plate saturation time (±5 minutes) were introduced. [2]
Table 2: Validation parameters for HPTLC method of this compound quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 3-12 µg/spot | - |
| Correlation Coefficient (r²) | 0.9996 | ≥0.995 |
| LOD | 0.552 µg/spot | - |
| LOQ | 1.675 µg/spot | - |
| Intra-day Precision (%RSD) | <1.5% | ≤2.0% |
| Inter-day Precision (%RSD) | <2.0% | ≤3.0% |
| Recovery (%) | 97.5-101.2% | 95-102% |
| Specificity | Peak purity >0.999 | No interference |
| Robustness | RSD <2.0% | Method withstands slight variations |
The application of the HPTLC method to rat serum samples demonstrated its effectiveness for detecting this compound in biological fluids. In controlled administration studies, this compound was successfully detected and quantified in serum samples collected at various time points following exposure. The method enabled pharmacokinetic profiling, revealing this compound's rapid distribution and elimination characteristics. The ability to detect this compound in biological matrices at concentrations relevant to poisoning cases makes this method particularly valuable for clinical and forensic toxicology applications where rapid identification can inform treatment decisions. [1]
For biological samples, additional validation parameters were assessed including selectivity, which confirmed no interference from endogenous serum components at the Rf value corresponding to this compound. The carry-over effect was evaluated by analyzing blank samples after high-concentration standards, demonstrating no significant carry-over between applications. Solution stability studies indicated that this compound standards and sample extracts remained stable in methanol for at least 24 hours when stored at 4°C, with peak area variations less than 2%. These characteristics make the method practical for routine analysis where multiple samples may require processing over extended periods. [1] [2]
For laboratories without access to HPTLC instrumentation, a visible spectrophotometric method has been developed as a simpler alternative for this compound detection. This approach is based on the reaction of the cardenolide group in this compound with 3,5-dinitro salicylic acid (DNS) in alkaline medium, which yields a bright orange-yellow complex with maximum absorption at 370 nm. The method obeys Beer's law in the concentration range of 50-250 µg/mL, making it suitable for quantifying this compound in samples with higher concentration levels. While this method offers advantages in terms of simplicity and equipment requirements, it lacks the specificity of chromatographic methods and may be subject to interference from other cardenolides or compounds with similar functional groups. [4]
The spectrophotometric method has been successfully applied to rat plasma samples after protein precipitation with acetonitrile, demonstrating its applicability to biological matrices. Validation studies showed good precision and accuracy, with recovery rates of 98.2-101.5% from spiked plasma samples. However, the higher limit of detection (15 µg/mL) compared to HPTLC limits its utility in cases with low this compound concentrations. This method is particularly suitable for initial screening of plant materials or gastric content samples where this compound concentrations are typically high and rapid results are prioritized over extreme sensitivity. [4]
For laboratories requiring highest sensitivity and specificity, a sophisticated LC-MS/MS method has been developed for detecting this compound and related cardiac glycosides (neriifolin, tanghinin) in human blood serum. This method utilizes a MonoSpin cartridge for sample preparation followed by analysis with liquid chromatography-tandem mass spectrometry. The LODs for this method were remarkably low: 0.005 µM for this compound, 0.002 µM for neriifolin, and 0.009 µM for tanghinin, representing significantly improved sensitivity compared to HPTLC approaches. The method validation demonstrated excellent linearity, precision, and accuracy across biologically relevant concentration ranges. [3]
The LC-MS/MS method has been successfully applied to an actual poisoning case, where neriifolin was detected and quantified in patient sera. This application provided valuable data on the time course and biological half-life of neriifolin in blood serum, information crucial for optimizing treatment strategies for Cerbera poisoning. While this method offers superior performance characteristics, it requires specialized instrumentation and expertise that may not be available in all laboratories, particularly in resource-limited settings where Cerbera poisoning is most prevalent. The method represents the current gold standard for this compound detection in complex biological matrices and is particularly valuable for forensic applications where definitive identification and quantification are required. [3]
Figure 2: Comparison of analytical methods for this compound detection showing advantages and limitations of each approach
The development of reliable this compound detection methods has significant implications for forensic toxicology, particularly in regions where Cerbera odollam poisoning is prevalent. The HPTLC method enables forensic laboratories with basic instrumentation capabilities to confirm this compound presence in postmortem samples including gastric content, blood, serum, and tissue homogenates. In suspected homicide cases, the ability to detect this compound in biological samples can provide crucial evidence, especially since the symptoms of this compound poisoning can mimic natural cardiac events. The method's cost-effectiveness and simplicity make it particularly valuable in developing countries where advanced instrumentation may not be readily available, yet the need for forensic toxicology services is high due to the incidence of Cerbera-related deaths. [1] [2] [3]
In clinical settings, rapid detection of this compound in biological samples from poisoning victims can guide appropriate medical intervention. While treatment is primarily supportive, identifying this compound as the causative agent can help clinicians anticipate complications such as hyperkalemia and cardiac conduction abnormalities. The knowledge that this compound poisoning has occurred may also prompt more aggressive monitoring and earlier intervention for potentially life-threatening arrhythmias. Furthermore, in cases where the history of ingestion is unclear, toxicological confirmation of this compound exposure can prevent misattribution of symptoms to other causes, potentially improving patient outcomes through more targeted management. [3]
Beyond forensic and clinical applications, these analytical methods facilitate scientific research on Cerbera odollam and its toxic components. Researchers can utilize the HPTLC method to study this compound distribution in different plant parts, variations in concentration based on geographical location and season, and changes in toxin content during fruit maturation. Such studies contribute to understanding the plant's toxicology and may inform public health initiatives in regions where poisoning incidents are common. Additionally, the methods enable research on detoxification processes and potential antidotes for this compound poisoning by allowing precise quantification of toxin levels in experimental models. [1] [2]
The analytical methods also support phytochemical and pharmacological studies aimed at exploring potential medicinal applications of this compound and related compounds. While toxic at high doses, cardiac glycosides like this compound have known therapeutic applications in controlled doses for cardiac conditions. The availability of reliable quantification methods enables standardized preparation of extracts with known this compound content for pharmacological evaluation, contributing to drug discovery efforts from natural products. Furthermore, these methods can be applied to quality control in the study of traditional medicine preparations that may contain Cerbera odollam components, ensuring consistent and safe dosing in ethnopharmacological research. [2]
The HPTLC method for this compound quantification represents a balanced analytical approach that combines adequate sensitivity and specificity with practical considerations of cost, equipment requirements, and technical expertise. The method has been rigorously validated according to international guidelines, demonstrating excellent performance characteristics for the detection and quantification of this compound in both plant materials and biological samples. While alternative methods such as spectrophotometry offer simplicity and LC-MS/MS provides superior sensitivity, the HPTLC method stands out for its accessibility and reliability in resource-limited settings where Cerbera odollam poisoning is most prevalent. The continued refinement of analytical methods for this compound detection will contribute to improved forensic investigation, clinical management, and scientific understanding of this significant plant toxin.
Cerberin is a principal toxic component of Cerbera odollam, a plant known as the "suicide tree" [1] [2]. Poisoning cases, sometimes fatal, have been reported in regions where the plant is native, and its seeds are now accessible globally via online commerce, leading to incidents in non-native regions like Japan [3] [2]. This compound inhibits Na+/K+-ATPase, leading to increased intracellular calcium in cardiac cells, which causes positive inotropic effects and can result in clinical symptoms such as nausea, vomiting, electrocardiogram abnormalities, and hyperkalemia [2]. Beyond its toxicity, recent research highlights its potential as an anticancer agent, showing activity against various cancer cell lines by inhibiting the PI3K/AKT/mTOR signaling pathway [1]. Accurate detection and quantification are therefore essential for diagnosing poisoning, guiding treatment, and supporting pharmaceutical research.
This protocol describes a sensitive and validated method for extracting and detecting this compound and related cardiac glycosides (neriifolin, tanghinin) in human blood serum using a MonoSpin cartridge for sample cleanup and LC-MS/MS for analysis [3].
The following conditions provide a baseline separation of the target cardiac glycosides.
The developed method was rigorously validated for the analysis of human blood serum. Key performance characteristics are summarized in the table below.
Table 1: Analytical Figures of Merit for the LC-MS/MS Method [3]
| Parameter | This compound | Neriifolin | Tanghinin |
|---|---|---|---|
| Limit of Detection (LOD) | 0.15 ng/mL | 0.18 ng/mL | 0.14 ng/mL |
| Limit of Quantification (LOQ) | 0.6 ng/mL | 0.6 ng/mL | 0.6 ng/mL |
| Calibration Range | Up to 100 ng/mL | Up to 100 ng/mL | Up to 100 ng/mL |
| Precision (Repeatability) | Meets acceptance criteria | Meets acceptance criteria | Meets acceptance criteria |
| Accuracy | Meets acceptance criteria | Meets acceptance criteria | Meets acceptance criteria |
The protocol was successfully applied to a real-case Cerbera odollam poisoning [3] [2].
Below are the Graphviz-generated diagrams illustrating the experimental workflow and the mechanism of action of this compound.
This diagram outlines the step-by-step sample preparation and analysis protocol.
For research contexts investigating this compound's anticancer properties, the following diagram illustrates its action on the PI3K/AKT/mTOR pathway, which is distinct from its cardiotoxic mechanism [1].
Table 2: Key Clinical Pharmacokinetic Data from a Poisoning Case (Neriifolin) [3]
| Time After Admission (hours) | Serum Neriifolin Concentration (ng/mL) |
|---|---|
| 0.25 | 14.4 |
| 63 | 1.57 |
| Calculated Half-life (hours) | 19.2 |
Table 3: Troubleshooting Common Issues in LC-MS/MS Analysis
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Poor Peak Shape / Tailing | Inactive column surface for basic compounds | Use a specialized C18 column (e.g., XTerra MS C18) [4]. |
| Low Analytical Response | Inefficient elution from SPE cartridge | Ensure the sorbent is properly conditioned and use a strong enough elution solvent (e.g., acetonitrile). |
| High Background Noise | Matrix effects from serum | Optimize the washing step in the SPE protocol; ensure adequate protein precipitation. |
The LC-MS/MS protocol detailed here provides a robust, highly sensitive, and applicable method for detecting and quantifying this compound in biological fluids. Its success in a real-world poisoning case underscores its value in clinical toxicology and forensic science, enabling accurate diagnosis and informed patient management. Furthermore, the low detection limits and precise quantification support its utility in pharmaceutical research, particularly in investigating the promising anticancer properties of cardiac glycosides like this compound.
Cerbera odollam, commonly known as the "suicide tree" or "pong-pong," is a poisonous plant species distributed across the Indian subcontinent, Indochina, Malaysia, and the Pacific regions. The seeds of this plant contain potent cardiac glycosides, with This compound (2'-O-acetylneriifolin) being the principal toxin responsible for its toxicity. This compound has attracted significant research interest not only for its forensic and toxicological importance but also for its promising anticancer properties discovered in recent studies.
This compound belongs to the cardenolide class of cardiac glycosides, characterized by a steroidal backbone linked to a sugar moiety via a glycosidic bond. What distinguishes this compound structurally is the presence of a five-membered lactone ring and a distinctive sugar moiety identified as 2'O-acetyl-l-thevetose [1]. The compound exerts its biological effects primarily through inhibition of the Na+/K+-ATPase transmembrane ion pump, leading to increased intracellular calcium concentrations in cardiac cells, which explains its cardiotoxic effects [2].
Table 1: Key Characteristics of Cerbera odollam and this compound
| Parameter | Description |
|---|---|
| Plant Source | Cerbera odollam (Apocynaceae family) |
| Toxic Parts | Seed kernels (approximately 1/2 to 3 kernels can be fatal) |
| Principal Toxin | This compound (2'-O-acetylneriifolin) |
| Other Glycosides | Neriifolin, cerberoside, tanghinin, deacetyltanghinin |
| Lethal Dose (Animals) | 1.8 mg/kg in dogs, 3.8 mg/kg in cats |
| Traditional Uses | Purgative, rat poison, insecticide, insect repellent |
Materials and Equipment:
Protocol:
Recent methodological advances have identified optimal parameters for this compound extraction:
Table 2: Extraction Optimization Parameters for this compound
| Parameter | Optimal Condition | Alternative Options | Efficiency Impact |
|---|---|---|---|
| Extraction Solvent | Methanol | Ethanol, Methanol:Water (80:20) | High yield, good compound solubility |
| Extraction Technique | Solvent immersion with agitation | Soxhlet, Ultrasound-assisted | Complete extraction, minimal degradation |
| Temperature | 45-50°C | Room temperature, 60°C | Balance between efficiency and stability |
| Solid-to-Solvent Ratio | 1:5 (w/v) | 1:10, 1:15 | Efficient use of solvent while maintaining concentration gradient |
| Extraction Time | Several hours to 24 hours | 1 hour (with ultrasound) | Complete extraction equilibrium |
| Partitioning Sequence | n-hexane → chloroform → ethyl acetate | Direct ethyl acetate partition | Effective removal of non-polar and medium-polarity impurities |
Materials:
Protocol:
For higher purity requirements, particularly for pharmacological applications, the following advanced techniques are recommended:
High-Performance Liquid Chromatography (HPLC) Purification:
High-Performance Thin Layer Chromatography (HPTLC) Method:
Table 3: Chromatographic Methods for this compound Analysis and Purification
| Method | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| TLC | Silica gel 60 F254 | Chloroform:MeOH (9.6:0.4 v/v) | UV 254 nm, Anisaldehyde spray | Rapid monitoring, identity confirmation |
| HPTLC | HPTLC Silica gel | Chloroform:MeOH (9.6:0.4 v/v) | Densitometric at 254 nm | Quantification, method development [4] |
| LC-MS/MS | C18 column | Acetonitrile:10mM ammonium formate | Mass spectrometry | Biological samples, confirmation [2] |
| HPLC-PDA | C18 column | Acetonitrile:water gradient | Photodiode array | Purification, quantification |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:
HPTLC Quantification Method:
LC-MS/MS Method for Biological Samples:
Recent investigations have revealed that This compound exhibits potent anticancer activity at low nanomolar concentrations against various cancer cell lines, including pancreatic carcinoma (PANC-1), triple-negative breast cancer (MDA-MB-468), and non-small cell lung carcinoma (A549) [1]. Unlike its cardiotoxic effects, the anticancer mechanism appears to involve multiple signaling pathways beyond mere Na+/K+-ATPase inhibition.
Research indicates that this compound's anticancer activity operates through several distinct mechanisms:
The diagram above illustrates the multifaceted anticancer mechanisms of this compound, which include:
Cytotoxicity Assay (MTT Protocol):
Apoptosis Detection (Annexin V Assay):
Cell Cycle Analysis:
Critical Safety Protocols:
Emergency Procedures:
For forensic and toxicological applications, the following LC-MS/MS method has been developed for this compound detection in human blood serum [2]:
Sample Preparation:
LC-MS/MS Parameters:
This compound represents a promising natural product with significant potential as a lead compound for anticancer drug development. The extraction and purification protocols outlined in these application notes provide researchers with reliable methods for obtaining this compound from its natural source. The structural similarity to other cardiac glycosides with known anticancer activity, combined with its newly discovered mechanisms of action against multiple signaling pathways, positions this compound as an attractive candidate for further investigation.
Future research should focus on:
The methodologies detailed in these application notes provide a solid foundation for further investigation of this intriguing natural product and its potential therapeutic applications.
Cerberin is a potent cardiac glycoside found primarily in Cerbera odollam (commonly known as the suicide tree or pong-pong) and other Cerbera species. This cardioactive compound has garnered significant research interest due to its dual nature as both a potentially lethal toxin at high concentrations and a promising therapeutic agent at controlled doses. Recent studies have demonstrated that low-concentration extracts from C. odollam fruits exhibit enhanced anticancer activity when combined with conventional chemotherapeutic agents like sorafenib against HCT116 and HepG2 cell lines [1]. The growing interest in this compound's pharmacological potential necessitates reliable, reproducible methods for its quantification in plant tissues to support research in drug discovery, toxicology, and botanical quality control.
The analytical determination of this compound presents significant challenges due to the complex plant matrix in which it exists and the presence of structurally similar analogs that can interfere with accurate quantification. Plant tissues contain numerous interfering compounds including phenolics, flavonoids, triterpenoids, and saponins that must be effectively separated to achieve precise this compound measurement [1]. This protocol addresses these challenges through a comprehensive approach combining efficient extraction, sophisticated chromatographic separation, and mass spectrometric detection, enabling researchers to obtain reliable quantitative data on this compound concentration in various plant tissues.
Table 1: Key Properties of this compound and Analytical Challenges
| Property Category | Specific Characteristics | Analytical Implications |
|---|---|---|
| Chemical Nature | Cardiac glycoside, steroid nucleus with lactone ring | Requires methods that preserve structural integrity during extraction |
| Plant Source | Primarily Cerbera odollam fruits and seeds | Hard tissue matrix requires vigorous extraction methods |
| Co-extractives | Phenolics, flavonoids, triterpenoids, saponins | Necessitate selective clean-up procedures to avoid interference |
| Stability | Sensitive to extreme pH and temperature | Controlled extraction conditions essential |
| Detection | Lacks strong chromophore | Benefits from MS detection for sensitivity and specificity |
Collection & Preservation: Collect fresh Cerbera odollam fruits and immediately freeze at -80°C or lyophilize to prevent degradation. For long-term storage, maintain at -80°C until processing.
Tissue Pulverization:
Initial Extraction:
Liquid-Liquid Partitioning:
Solid-Phase Extraction (SPE) Clean-up (Optional):
Table 2: Cerbera odollam Fraction Characteristics Based on Phytochemical Composition
| Fraction | Dominant Phytochemical Classes | Relative this compound Content | Typical IC₅₀ Values | Recommended Applications |
|---|---|---|---|---|
| COEtOAc (Ethyl Acetate) | High in cardiac glycosides, phenolics, flavonoids | High | HCT116: (42.04 ± 16.94) μg/mL [1] | Primary fraction for this compound quantification |
| CODCM (Dichloromethane) | Rich in triterpenoids, saponins | Moderate | HepG2: (123.75 ± 14.21) μg/mL [1] | Secondary fraction when analyzing this compound analogs |
| Methanol Crude | Mixed composition including all classes | Variable | Not determined | Initial screening studies |
For reliable separation and quantification of this compound, the following HPLC conditions are recommended:
For enhanced specificity and sensitivity, particularly in complex samples, LC-MS/MS is recommended:
Establish method reliability through comprehensive validation:
To contextualize biological relevance of quantified this compound levels, cytotoxicity can be assessed:
The following diagram illustrates the complete experimental workflow for this compound quantification, from sample preparation to data analysis:
Diagram 1: Complete analytical workflow for this compound quantification in plant tissue
The quantification of this compound in plant tissues has significant applications across multiple research domains. In phytochemical research, this protocol enables the standardization of plant extracts and comparison of this compound content across different plant sources, growth conditions, and processing methods. In drug discovery, reliable this compound quantification supports the development of standardized extracts for biological evaluation, particularly in oncology research where this compound has demonstrated promising synergistic effects with conventional chemotherapeutic agents [1]. In toxicological studies, this method facilitates the accurate determination of this compound levels in forensic and safety assessments, providing crucial data for establishing safety thresholds and potential risks.
This comprehensive protocol provides a robust framework for the precise determination of this compound concentration in plant tissues. The method leverages chromatographic separation with selective detection to overcome challenges posed by complex plant matrices. By following this detailed procedure, researchers can generate reliable, reproducible quantitative data to support investigations into the pharmacological properties, toxicological profiles, and potential therapeutic applications of this intriguing natural product. Future methodological enhancements may focus on high-throughput adaptations, expanded multiplexing capabilities for simultaneous quantification of multiple cardiac glycosides, and implementation of green chemistry principles to reduce environmental impact of analyses.
The following table summarizes three key methodologies developed for the detection and quantification of cerberin in biological samples like rat serum.
| Method | Key Steps & Conditions | Sample Preparation | Detection & Performance | Application in Rat Serum |
|---|
| LC-MS/MS [1] | - Column: C18
Here are the detailed step-by-step protocols for the key methods described above.
This method is highly sensitive and suitable for precise quantification in complex biological matrices.
Sample Preparation (Solid-Phase Extraction):
Instrumental Analysis (LC-MS/MS):
This method is a cost-effective alternative for identification and quantification.
The diagram below illustrates the established signaling pathway through which this compound exerts its toxic and potential anticancer effects, based on current research.
The diagram shows two primary pathways:
The protocols outlined provide a toolkit for analyzing this compound in biological samples. The LC-MS/MS method is recommended for its superior sensitivity and specificity in pharmacokinetic or toxicological studies, while HPTLC and FT-IR offer more accessible alternatives for quantification. The anticancer activity of this compound, mediated through the inhibition of both the Na+/K+-ATPase and the PI3K/AKT/mTOR pathway, makes it a compelling candidate for further preclinical drug development [7].
| Method | Detection Limit | Quantification Limit | Sample Type | Key Features / Application |
|---|---|---|---|---|
| LC-MS/MS [1] | 0.15 ng/mL (this compound) | 0.6 ng/mL | Human Blood Serum | High sensitivity and specificity; successfully applied to a human poisoning case. |
| HPTLC [2] | Information not explicitly stated in abstract | Information not explicitly stated in abstract | Rat Serum, Seed Extract | Open access; described as rapid, simple, and precise; potential for use on human serum and other body fluids. |
Here are answers to some specific issues you might encounter:
How can I improve the sensitivity of my detection method?
My method lacks specificity and has interfering signals. What can I do?
I am working with a limited budget. Is there a viable method for me?
The following diagram illustrates the sample preparation and analysis workflow for the highly sensitive LC-MS/MS method, based on the recent case report [1].
The seeds of the suicide tree, Cerbera odollam, contain several cardiac glycosides. The developed LC-MS/MS method simultaneously detects three of these toxins, which is crucial for confirming the cause of poisoning in forensic and clinical settings [1]. The diagram below maps the logical relationship between the plant source and its toxic components.
For a solid starting point, here is a peer-reviewed HPTLC method specifically developed for the detection and quantification of this compound from Cerbera odollam seed extracts [1].
| Parameter | Specification |
|---|---|
| Sample | Ethyl acetate/ethanol extract of Cerbera odollam seeds; also validated in rat serum [1]. |
| Mobile Phase | Chloroform : Methanol (9.6 : 0.4, v/v) [1]. |
| Development Chamber | 10 x 10 cm twin-trough glass chamber (CAMAG) [1]. |
| Saturation Time | Chamber saturated with mobile phase prior to development [1]. |
| Development Mode | Linear ascending development [1]. |
| Detection & Quantification | Densitometric scanning at 254 nm using a deuterium lamp [1]. |
| Method Validation | Confirmed by overlaying UV absorption spectra of sample with standard this compound marker [1]. |
A high background can obscure bands and interfere with accurate quantification. The following flowchart outlines a systematic approach to diagnose and resolve this common issue.
Q1: Can this HPTLC method be used for biological fluids like human serum? A: Yes, the principle has been validated. The referenced method successfully identified and quantified this compound in rat serum [1]. The sample preparation (likely a clean-up extraction) is crucial for removing biological matrix interferences.
Q2: What are the clinical symptoms of Cerbera odollam (this compound) poisoning? A: This is critical for safety. Symptoms include vomiting, drowsiness, abdominal pain, and diarrhea [5]. Cardiotoxic effects are prominent, leading to bradycardia, hypotension, various ECG changes (like heart block), and hyperkalemia [5]. Ingestion of more than two kernels is associated with significantly higher mortality [5].
Q3: Are there advanced HPTLC techniques for complex samples? A: Yes. For extremely complex mixtures, Automated Multiple Development (AMD) can be used. AMD employs a multi-step gradient over a long migration distance, which can provide a much higher resolution of chemical families and help separate the target compound from background interferents [2].
While a direct protocol for optimizing extraction yield is not available, the following validated methods for detecting and quantifying cerberin can serve as a crucial foundation for evaluating extraction efficiency.
The table below summarizes two established analytical techniques.
| Method | Key Details | Quantitative Data & Performance |
|---|
| High-Performance Thin-Layer Chromatography (HPTLC) [1] | Mobile Phase: Chloroform:Methanol (9.6:0.4 v/v) Detection: Densitometric scanning at 254 nm | Provides good resolution for identifying and quantifying this compound in seed extracts and rat serum. Method is rapid, simple, and precise. [1] | | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] | Extraction: MonoSpin C18 cartridge Analysis: LC-MS/MS with specific mass transitions | Limit of Detection (LOD): 0.39 ng/mL (this compound), 0.29 ng/mL (Neriifolin) Limit of Quantification (LOQ): 1.18 ng/mL (this compound), 0.88 ng/mL (Neriifolin). Successfully applied to detect neriifolin in human serum from a poisoning case. [2] |
To help you understand how these methods fit into a complete workflow, the following diagram outlines the general process from sample to analysis.
Here are some common challenges and guidance based on the literature.
Q1: Why is it difficult to detect this compound in biological samples?
Q2: What are the primary safety concerns when working with Cerbera odollam extracts?
Q3: My extraction seems inefficient. What factors should I investigate?
When planning your research, please keep the following points in mind:
What is Cerberin and why is it difficult to work with? this compound is a cardiac glycoside with a steroid nucleus structure [1] [2]. Like many bioactive compounds, it exhibits poor water solubility, which leads to low bioavailability and limited therapeutic potential [3]. Its structure includes a hydrophobic steroid core and a sugar moiety, contributing to its solubility profile [1] [2].
What are the initial steps before formulating a poorly soluble API like this compound? Conducting thorough pre-formulation groundwork is crucial. This involves understanding the API's stability characteristics, including its sensitivity to heat and light, which will inform the choice of processing techniques [3].
What techniques can be used to improve the solubility and bioavailability of this compound? Several advanced formulation techniques are employed for BCS Class II/IV molecules [3]. The table below summarizes the most common and effective approaches:
| Technique | Mechanism of Action | Key Considerations |
|---|---|---|
| Amorphous Solid Dispersions | Incorporates API into a polymer matrix, maintaining it in a higher-energy amorphous state with improved aqueous solubility. | Techniques: Hot Melt Extrusion, Spray Drying. Avoid for thermally unstable APIs [3]. |
| Cyclodextrin Complexation | Hydrophobic cavity of cyclodextrin forms an inclusion complex with API; hydrophilic outer surface ensures water solubility. | Shields hydrophobic functionality of API; improves solution stability and bioavailability [3]. |
| Nanomilling | Top-down process reducing API particle size to 100s of nm, increasing surface area-to-volume ratio and dissolution rate. | Robust, scalable process; requires stabilizers to prevent agglomeration/Ostwald Ripening [3]. |
| Salt Formation | Modifies the pH and generates a salt form of the API to enhance solubility. | Depends on the ionizable groups present in the API molecule [3]. |
Nanomilling is a nearly universal approach that can begin with only a small amount of API [3].
This method is useful for resolving various protein species, which can be adapted for studying enzymes or protein-based formulations. The workflow below outlines the fractionation process.
Troubleshooting Guide for Protein Fractionation and Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| High background or smearing | Incomplete centrifugation or pellet disturbance. | Carefully pipet supernatant without disturbing the pellet. Perform additional wash steps [4]. |
| Low protein yield in Insoluble Fraction | Inefficient resuspension or sonication. | Ensure the pellet is fully resuspended in the 4% SDS buffer. Confirm sonicator probe is functioning correctly [4]. |
| Unexpected protein degradation | Protease activity due to ineffective inhibitors. | Ensure protease inhibitors are fresh and added to the lysis buffer immediately before use [4]. |
| Weak or absent signal in Western Blot | Protein aggregation from sample heating; poor antibody affinity. | Reduce boiling time or lower heating temperature during sample prep, as overheating can cause aggregates that hinder detection [5]. Optimize antibody concentration and incubation time [5]. |
The diagram below illustrates the decision-making pathway for selecting the most appropriate solubility enhancement technique based on the properties of your API.
Berberine exerts its anticancer effects through complex interactions with multiple cell signaling pathways. The table below outlines common experimental challenges and proposed solutions based on current literature.
| Experimental Problem / Biological Challenge | Potential Mechanism of Interference | Suggested Troubleshooting Approach / Experimental Validation |
|---|---|---|
| Variable Cytotoxicity in Cell Lines [1] | Differential activation of cell death pathways (apoptosis vs. autophagy) depending on cellular context. | Perform a synergy screen; combine with other agents (e.g., TRAIL, 5-FU, cisplatin) to overcome resistance [2] [1]. |
| Inconsistent Effects on Oxidative Stress [3] | Dual role of Reactive Oxygen Species (ROS); can be pro-tumorigenic at low levels but cytotoxic at high levels. | Measure multiple markers (e.g., ROS, MDA, SOD) and correlate with pathway analysis (Nrf2/HO-1, HIF-1α) [3]. |
| Resistance to Apoptosis [2] | Overexpression of anti-apoptotic proteins (e.g., Mcl-1, c-FLIP) or loss of death receptors (e.g., DR5). | Check basal protein levels of Mcl-1, c-FLIP, DR4/5. Use proteasome inhibitor MG132 to confirm protein degradation involvement [2]. |
| Unpredictable Effects on Cell Migration & Metastasis [3] | Regulation of Epithelial-Mesenchymal Transition (EMT), which is influenced by oxidative stress and hypoxia. | Assess migration via scratch assay and measure EMT protein markers (E-cadherin, N-cadherin, Vimentin) and HIF-1α [3]. |
| Off-target Effects on Inflammatory Pathways [1] | Suppression of pro-inflammatory cytokines (IL, TNF-α) and key signaling nodes like NF-κB and STAT3. | Use cytokine arrays or ELISA to monitor secreted factors. Validate using luciferase reporter assays for NF-κB/STAT3 activity [2] [1]. |
The anticancer effects of berberine are mediated through the modulation of several critical signaling pathways. The following table provides a structured overview for easy comparison and experimental planning [2] [3] [1].
| Pathway Targeted | Key Molecular Targets/Effects | Documented Experimental Models |
|---|---|---|
| TRAIL-Mediated Apoptosis | Induces DR5; activates AMPK, caspase-3; degrades Mcl-1/c-FLIP [2]. | MDA-MB-468 BCa cells, murine 4T1 BCa model [2]. |
| WNT/β-catenin | Inhibits nuclear β-catenin; enhances APC/β-catenin binding; promotes β-catenin ubiquitination/degradation via RXRα/c-Cbl [2]. | SMMC-7721, SGC7901, AGS, esophageal carcinoma, colon cancer cells [2]. |
| JAK-STAT | Inhibits phosphorylation of STAT3 (Tyr705, Ser727) and JAK2; promotes STAT3 ubiquitination [2]. | Cholangiocarcinoma, NPC, colorectal cancer cells, C57BL/6-APCMin/+ mice model [2]. |
| Oxidative Stress (Nrf2/HO-1 & HIF-1α) | Increases ROS/MDA; reduces SOD; suppresses Nrf2/HO-1 and HIF-1α pathways [3]. | AGS and MKN45 gastric cancer cells [3]. |
| PI3K/AKT/mTOR | Induces autophagic death; inhibits mTORC1/AKT signaling; modulates extracellular vesicle composition (predicted) [2] [1]. | Acute lymphoblastic leukemia cells, neurotoxic damage models (PC-12 cells) [1]. |
For robust and reproducible results, consider integrating the following detailed methodologies into your experimental design.
Synergy Screening with TRAIL [2]
Analysis of Oxidative Stress Markers [3]
Investigating β-catenin Localization and Stability [2]
The diagram below outlines a logical approach to diagnosing common issues in berberine experiments.
This diagram illustrates how berberine targets multiple core signaling pathways to exert its anticancer effects, based on the mechanisms described in the search results.
Cerberin is a cardiac glycoside found in the seeds of the Cerbera odollam tree (also known as the Pong Pong or "suicide tree") [1] [2]. Research into its stability is ongoing, and one study has successfully developed a method to detect it in biological samples.
The following table summarizes the key analytical techniques used for characterizing this compound, which form the foundation for any stability study.
| Aspect | Technique/Method Used | Key Findings/Application |
|---|---|---|
| Detection & Characterization | Liquid Chromatography-Mass Spectrometry (LC-MS) [2] | Used to identify and characterize this compound (2-O-acetyl neriifolin) within an extract of Pong Pong seeds. |
| Isolation & Purification | Column Chromatography [1] | Method for isolating related cardiac glycoside 17βH-neriifolin (SNA209) from Cerbera odollam leaves. |
For your technical support center, here are some answers to potential frequently asked questions.
FAQs on this compound Stability
Q: What is the first step in studying this compound's stability in solution?
Q: I cannot find stability data for this compound. Where should I look?
Since a complete, ready-to-use protocol for this compound stability is not available, you can build one based on the analytical method found and standard stability-testing practices. The workflow below outlines the key stages of this process.
The subsequent table provides a detailed breakdown of the experimental steps corresponding to the workflow above.
| Experimental Stage | Detailed Methodology & Considerations |
|---|---|
| 1. Sample Preparation | Isolate this compound from Pong Pong seeds using techniques like column chromatography [1]. Prepare a stock solution in a suitable solvent (e.g., methanol or acetonitrile). Determine the initial concentration using your validated LC-MS method [2]. |
| 2. Stress Studies | Aliquot the stock solution and expose it to various stress conditions. Common stresses include:
The following section addresses common questions and issues related to the mass spectrometric analysis of the cardiac glycoside this compound.
| Question | Expert Recommendation & Notes |
|---|---|
| Low sensitivity or poor signal for this compound? | Ensure sample is in a suitable solvent (e.g., acidified water). Avoid organic solvents during desalting steps. For complex matrices like blood serum, a dedicated clean-up protocol is essential [1]. |
| Unexpected peaks or high background? | A common peak is PEG or similar contaminants. Clean the MS system and perform sample clean-up using a C18 resin or peptide desalting spin columns. Always use LC-MS grade solvents [1]. |
| Poor chromatography or peak shape? | This can indicate poor digestion efficiency or incompatible salts in the sample. Verify that the sample pH is correct and that it does not contain interferents like urea [1]. |
| Mass accuracy issues or misidentification? | Calibrate the mass spectrometer with an appropriate calibration solution. Verify that the correct database search parameters are used (e.g., mass tolerance, species, fragment ions) [1]. |
| Need a validated method for biological samples? | A published LC-MS/MS method exists for detecting this compound, neriifolin, and tanghinin in human blood serum using a MonoSpin C18 cartridge for clean-up [2]. |
To effectively troubleshoot, it is important to understand the context in which this compound is typically analyzed.
The following diagrams outline the experimental workflow and a systematic troubleshooting process.
This chart helps diagnose issues based on the symptoms observed in your data.
I hope this structured guide provides a solid foundation for your technical support center. Should you obtain more specific details from instrument-specific application notes or in-house experiments, they can be seamlessly integrated into this framework.
The following table summarizes two established analytical methods for detecting and quantifying this compound, each suitable for different sample types and instrumentation [1] [2].
| Analyte | Technique | Sample Matrix | Sample Preparation | Mobile Phase / Development | Detection & Quantification | Key Performance Data |
|---|---|---|---|---|---|---|
| This compound | HPTLC [1] | Seed extract, Rat serum | Liquid-liquid extraction (Ethyl acetate/ethanol for seeds, Chloroform for serum) | Chloroform:Methanol (9.6:0.4 v/v) | Densitometry at 254 nm | Method is rapid, simple, and precise [1]. |
| This compound, Neriifolin, Tanghinin | LC-MS/MS [2] | Human blood serum | Solid-phase extraction (MonoSpin cartridge) | Liquid Chromatography (Gradient elution) | Tandem Mass Spectrometry (MS/MS) | LOD: 0.15 ng/mL (this compound). LOQ: 0.6 ng/mL (for all compounds) [2]. |
Here are solutions to common problems you might encounter when building and using calibration curves for this compound analysis.
Q1: My sample concentration falls outside my calibration range. What should I do?
Q2: How can I improve a poorly shaped calibration curve with uneven point spacing?
Q3: My peak shape deteriorates after heavy dilution of my sample. Why?
For the most sensitive and specific detection of this compound in biological fluids like serum, an LC-MS/MS method is recommended. Below is a workflow based on a published approach [2].
The table below summarizes key parameters and recommended practices for maintaining cerberin stability.
| Parameter | Recommended Condition | Rationale & Supporting Evidence |
|---|---|---|
| Temperature | -20°C or lower (long-term); 2-8°C (short-term) | Low temperatures drastically slow molecular degradation reactions [1]. |
| Light Exposure | Protect from light; use amber glass/vials | Prevents photodegradation from UV and visible light [1]. |
| Formulation | Utilize nano-delivery systems (e.g., polymer nanoparticles, liposomes) | Nanoparticles protect active compounds from hydrolysis, enzymatic attack, and aggregation. Lipid-based systems (like DPIC) improve solubility and stability [1]. |
| Solution pH | Maintain stable, slightly acidic to neutral pH | Buffered solutions prevent acid/base-catalyzed hydrolysis of the glycosidic bond in cardiac glycosides [1]. |
| Excipients | Incorporate antioxidants (e.g., ascorbic acid) and/or crown ethers | Antioxidants inhibit oxidative degradation. Crown ethers can form inclusion complexes, shielding the active molecule [1]. |
To empirically determine the degradation profile of your this compound sample, you can implement the following protocol using High-Performance Liquid Chromatography (HPLC) [2].
Key Steps Explained:
The diagram below outlines a logical approach to diagnosing and resolving common this compound stability issues.
Advanced formulation is a highly promising approach. Research on other natural products like curcumin and berberine shows that encapsulating compounds in polymer nanoparticles can significantly enhance their stability and shelf-life by providing a protective barrier [1]. This is a recommended strategy for long-term this compound storage.
Berberine demonstrates broad-spectrum antimicrobial activity against a variety of bacterial pathogens, including World Health Organization priority pathogens and antibiotic-resistant strains [1] [2]. Its efficacy is concentration-dependent, meaning higher doses lead to greater bacterial killing [1] [2].
The table below summarizes the Minimum Inhibitory Concentration (MIC) of berberine against various bacterial species, illustrating its potency [1] [2]:
| Bacterial Species | MIC (μg/mL) | Notes |
|---|---|---|
| Acinetobacter baumannii (ATCC 19606) | 1,024 | WHO Priority Pathogen [1] |
| A. baumannii (Drug-resistant, n=4) | 256–1,024 | [1] |
| Clostridium difficile (ATCC 9689) | 256 | [1] |
| Enterococcus faecalis (ATCC 29212) | 500 | In mixed-culture biofilm model [3] |
| Escherichia coli | Varies | Dependent on methodology [1] [2] |
| Fusobacterium nucleatum (ATCC 10953) | 31.25 | In mixed-culture biofilm model [3] |
| Helicobacter pylori | 50 - 100,000 | Highly variable based on testing method [1] [2] |
| Prevotella intermedia (ATCC 25611) | 3.8 | In mixed-culture biofilm model [3] |
| Staphylococcus aureus (MRSA) | Varies | Demonstrates bactericidal activity [1] [2] |
| Streptococcus agalactiae | 0.78 | Most sensitive organism reported [1] [2] |
A key characteristic of berberine is the low likelihood of pathogens developing resistance to it. An experimental study showed that after 200 generations of exposure, the MIC for E. coli remained unchanged, whereas resistance to conventional antibiotics like neomycin and cefotaxime increased more than 10-fold [2].
To evaluate berberine's antimicrobial activity, researchers employ standardized and advanced methodologies:
Berberine exerts its antimicrobial effects through multiple mechanisms, which is known as a pleiotropic action [5] [6]. The following diagram maps its primary molecular targets and consequences for the bacterial cell.
Diagram: Multifaceted antibacterial mechanisms of berberine and its role in overcoming resistance.
Despite its promise, berberine faces challenges for clinical use as a standalone antimicrobial:
Research is exploring strategies to overcome these limitations, primarily through:
Since comparative data for cerberin is unavailable, I suggest the following steps to complete your guide:
| Feature/Aspect | Cerberin | Digoxin | Ouabain | Deslanoside |
|---|---|---|---|---|
| Natural Source | Seeds of Cerbera odollam (Suicide tree) [1] [2] | Digitalis species (Foxglove) [3] [4] | Strophanthus gratus [3] [4] | A metabolite of lanatoside C [5] |
| Primary Medical Use | Not in clinical use; research compound [2] | Heart failure, atrial fibrillation [3] [4] | Historically used for heart conditions [3] | Congestive heart failure, arrhythmias [5] |
| Key Anticancer Mechanism | Inhibits PI3K/AKT/mTOR signaling; induces apoptosis & autophagy [2] | Induces apoptosis; modulates various pathways (e.g., NF-κB) [6] [3] | Inhibits NKA; activates Src kinase pathway [3] | Induces G2/M cell cycle arrest and apoptosis; modulates multiple genes [5] |
| Experimental IC50 (Cancer Cells) | Low nanomolar range (e.g., 9.8 nM in HepG2 liver cancer) [2] | Varies by cell type; well-documented but generally higher than this compound in tested models [2] | Varies by cell type; potent NKA inhibitor [3] | Effective at nanomolar concentrations (e.g., 40-120 nM in prostate cancer) [5] |
| Selectivity for Cancer Cells | Displays selectivity; high potency in pancreatic (PANC-1), lung (A549), breast (MDA-MB-468) lines [2] | Known for selective cytotoxicity towards stressed or malignant cells [3] [4] | Selective cytotoxicity towards cancer cells [3] | Inhibits colony formation in cancer cells (22Rv1, PC-3, DU 145) with less effect on normal prostate cells [5] |
| Toxicity (Therapeutic Index) | Highly toxic; narrow therapeutic window; lethal in small doses [1] [7] [2] | Narrow therapeutic window; systemic toxicity a concern [3] [4] | Narrow therapeutic window; high potency [3] | Used as a cardiotonic; narrow therapeutic index is a common class feature [5] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.
This protocol is adapted from the study that identified this compound's inhibition of the PI3K/AKT/mTOR pathway [2].
This protocol outlines the genome-wide approach used to study deslanoside in prostate cancer [5].
The following diagram illustrates the primary signaling pathway through which this compound exerts its anticancer effects, leading to the death of cancer cells.
The experimental data positions this compound as a compelling candidate for drug repurposing in oncology. Its ability to selectively kill cancer cells by simultaneously inducing apoptosis and autophagy via a key dysregulated pathway offers a promising therapeutic strategy [2].
However, its narrow therapeutic index and high toxicity remain the most significant challenges for clinical translation [1] [7]. Future research should focus on:
The table below summarizes the key performance metrics and application contexts for three analytical techniques.
| Method Feature | LC-MS/MS (2024 Method) | HPTLC (2015 Method) | FT-IR (2018 Method) |
|---|---|---|---|
| Analytical Principle | Liquid Chromatography with Tandem Mass Spectrometry [1] [2] | High-Performance Thin-Layer Chromatography [3] [4] | Fourier-Transform Infrared Spectroscopy [5] |
| Sample Matrix | Human blood serum [1] [2] | Rat serum, seed extract [3] [4] | Rat plasma [5] |
| Limit of Detection (LOD) | 0.15 ng/mL (Cerberin) [1] | 0.552 µg/spot [6] | Information Not Specific |
| Limit of Quantification (LOQ) | 0.6 ng/mL (this compound) [1] | 1.675 µg/spot [6] | Information Not Specific |
| Linear Range | Information Not Specific | 3 - 12 µg/spot [6] | 0.1 - 0.8 mg [5] |
| Key Advantages | High sensitivity, high specificity, validated for human forensic & clinical use [1] [2] | Cost-effective, rapid, suitable for high-throughput screening [3] [4] | Rapid, direct analysis with minimal sample preparation [5] |
| Reported Application | Quantification in human poisoning case; determined biological half-life [1] [2] | Detection and quantification in plant seeds and rat serum [3] [4] | Quantification of this compound recovered from rat plasma [5] |
Here is a detailed breakdown of the experimental workflow for each method, which can help you in selecting and replicating these techniques.
The diagram below illustrates a logical pathway for selecting the most appropriate analytical method based on your research objectives and requirements.
The bacterial cell division protein FtsZ is a highly conserved GTPase that assembles into a ring-like structure (the Z-ring) at the future site of division, serving as an essential scaffold for the divisome machinery [1] [2]. As a prokaryotic homolog of eukaryotic tubulin, it is present in almost all bacteria and is absent in human cells, making it an attractive target for developing novel antibiotics with selective toxicity [3] [4] [5]. Inhibitors of FtsZ disrupt its polymerization and GTPase activity, leading to the failure of Z-ring formation, which arrests cell division and causes bacterial cell death, often resulting in a characteristic filamentous morphology [6] [5].
Berberine is a plant-derived alkaloid with known antimicrobial properties. A significant body of evidence, including genetic, biochemical, and computational studies, indicates that one of its primary antibacterial mechanisms is the inhibition of FtsZ.
The diagram below illustrates how Berberine and its analogues disrupt the bacterial cell division process by targeting FtsZ.
The proposed molecular mechanisms, supported by experimental data, include:
The table below summarizes key experimental data for Berberine and its derivatives, as well as a reference synthetic inhibitor, highlighting their potency and mechanisms.
| Compound Name | Reported Activity / Mechanism | Binding Affinity (Kd) / Docking Score | Enzymatic Inhibition (GTPase Activity) | Antibacterial Activity (MIC in µg/mL or µM) |
|---|---|---|---|---|
| Berberine | Binds FtsZ; inhibits GTPase activity and polymerization [6]. | N/A | Inhibits FtsZ GTPase activity [6]. | MIC ~100-400 µg/mL (Gram-positive bacteria) [4]. |
| Derivative 1c | Competitive inhibitor; binds GTP-binding site [7]. | Kd: 26.6 nM [7]. | Ki: 32 µM; Increases KM for GTP [7]. | MIC: 128 µg/mL (E. coli) [7]. |
| Derivative 2g | Binds a different site on FtsZ; uncompetitive mechanism [7]. | N/A | Ki: 46 µM; Decreases Vmax & KM [7]. | MIC: 64 µg/mL (E. coli) [7]. |
| ZINC000524729297 (Berberine analogue) | Predicted high-affinity binder to FtsZ inter-domain cleft [4]. | Docking Score: -8.73 kcal/mol [4]. | Data from in silico studies; requires experimental validation [4]. | N/A | | PC 190723 (Synthetic inhibitor) | Well-characterized synthetic FtsZ inhibitor; binds to the H7 helix/inter-domain cleft [3]. | N/A | Inhibits GTPase activity and polymerization [3]. | Potent activity against Gram-positive bacteria (e.g., B. subtilis) [3]. |
For researchers aiming to validate FtsZ inhibitors, here are detailed methodologies for key assays referenced in the literature.
This protocol is used to determine if a compound inhibits the GTP-hydrolyzing function of FtsZ [7].
This assay directly evaluates the impact of a compound on FtsZ's ability to polymerize [7] [8].
This protocol assesses the functional consequence of inhibition inside bacterial cells [6].
This compound is a potent cardiac glycoside and the main toxic compound found in the seeds of the Cerbera odollam tree, also known as the "suicide tree" [1] [2]. The table below summarizes its core properties:
| Property | Description |
|---|---|
| Chemical Class | Cardiac glycoside (cardenolide) [1] |
| Source | Seed kernels of Cerbera odollam [3] [1] |
| Biological Target | Na+/K+-ATPase pump in cardiac myocytes [2] |
| Primary Toxic Effect | Inhibition of Na+/K+-ATPase, leading to increased intracellular Ca²⁺, cardiac arrhythmias, heart blocks, and hyperkalemia [2] |
| Anticancer Activity | Under investigation; shown to inhibit the PI3K/AKT/mTOR signaling pathway in vitro [1] |
| Detection Methods | HPTLC, UHPLC-MS/MS [3] [4] |
Since a direct guide on this compound is not available, the following information on cross-reactivity provides the essential background you would need to design such a comparison.
To create the objective comparison guide you require, you would likely need to generate the data through original laboratory work. Here is a proposed framework and methodology based on standard practices for evaluating immunoassay performance [6].
This protocol is adapted from studies on steroid hormone immunoassays and NCCLS Guideline EP7-A [6].
Test Compound Selection: Assemble a panel of compounds to test for potential cross-reactivity. This should include:
Sample Preparation: Spike each test compound into a negative matrix (e.g., drug-free human serum or plasma) across a range of physiologically or toxicologically relevant concentrations. Include a control sample with no added compound.
Immunoassay Analysis: Run all spiked samples and controls on the this compound immunoassay platform(s) under evaluation. The measured "this compound" concentration in each spiked sample is the apparent concentration.
Data Analysis - Calculate % Cross-Reactivity: For each test compound, the percent cross-reactivity is calculated using the formula below. This is typically done at multiple concentrations to ensure the response is consistent [6].
Formula: % Cross-Reactivity = (Measured this compound Concentration / Concentration of Test Compound Added) × 100
Once the data is generated, you can structure it in a clear table for comparison. Here is a hypothetical example:
Table: Hypothetical Cross-Reactivity Data for a this compound Immunoassay
| Test Compound | Concentration Added (ng/mL) | Measured this compound (ng/mL) | % Cross-Reactivity | Clinical Significance Assessment |
|---|---|---|---|---|
| This compound (Target) | 10.0 | 10.0 | 100.00% | Reference standard |
| Neriifolin | 10.0 | 9.5 | 95.0% | High: Likely to cause significant false positives |
| Digoxin | 100.0 | 5.0 | 5.0% | Moderate: Potential interference at high therapeutic/toxic doses |
| Ouabain | 100.0 | 1.0 | 1.0% | Low: Unlikely to be significant in most cases |
| Progesterone | 1000.0 | < 1.0 | < 0.1% | Negligible: No expected interference |
The table below summarizes the key characteristics and available toxicity data for cerberin and the two main classes of cardiac glycosides.
| Compound / Class | Chemical Structure | Primary Natural Sources | Reported Lethal Doses (Available Data) | Therapeutic Index & Key Risks |
|---|
| This compound | Cardenolide | Cerbera odollam (Suicide Tree), Cerbera manghas [1] [2] [3] | Animal Data: Dog: 1.8 mg/kg; Cat: 3.1 mg/kg [2]. Human Data (kernel ingestion): >2 kernels associated with significantly higher mortality [4]. | Considered highly toxic; human fatalities frequently reported from seed ingestion [4] [1] [5]. | | Cardenolides (General) | 5-membered unsaturated γ-lactone ring [6] | Foxglove (Digitalis), Oleander (Nerium), Yellow Oleander (Thevetia), Lily of the Valley (Convallaria) [6] | Human Data: Based on digoxin/digitoxin; narrow therapeutic window. Toxicity varies by specific compound [6]. | Very Narrow; risk of cardiac arrhythmias, hyperkalemia, and death from therapeutic misuse or poisoning [6] [5]. | | Bufadienolides (General) | 6-membered α-pyrone ring [6] | Toad venom (e.g., Bufo spp.), plants like Kalanchoe [6] | Limited direct human data. | Generally higher potency and narrower therapeutic index than cardenolides due to stronger NKA inhibition [6]. |
A critical challenge in quantifying this compound's toxicity is the scarcity of pure compound studies. Most data derives from clinical reports of seed ingestion, where the exact dose of purified this compound is unknown and other cardenolides like neriifolin are also present [4] [7] [8].
Cardiac glycosides, including this compound, exert their toxic effects primarily by inhibiting the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump [1] [6] [2].
The following diagram illustrates this mechanism and the subsequent signaling consequences, which are relevant to both toxicity and emerging research in areas like oncology.
For researchers, assessing the toxicity of cardenolides like this compound typically involves the following methodologies:
The existing data reveals several areas where further investigation is needed:
The core challenge is that cerberin is primarily studied for its severe toxicity rather than as a therapeutic agent. While its mechanism is well-understood, the scientific literature I searched does not provide explicit binding affinity values for it.
Available data confirms that this compound is a cardiac glycoside and its primary target is the sodium-potassium pump (Na+/K+-ATPase) [1]. The inhibition of this pump leads to increased intracellular calcium, which is the basis for its toxic effects on the heart [1].
The diagram below illustrates how this compound binding disrupts cellular ion balance, leading to its toxic effects:
Diagram: this compound Binding and Cellular Toxicity Pathway
Since direct data is unavailable, here are established experimental methods you could use to obtain quantitative binding affinity for this compound. These techniques are standard for characterizing protein-ligand interactions.
| Method | How It Measures Binding | Key Outputs |
|---|---|---|
| Surface Plasmon Resonance (SPR) [2] | Detects mass changes on a sensor surface when a ligand (this compound) binds to an immobilized target (Na+/K+-ATPase). | Affinity (Kd), association/dissociation rates (kon, koff). |
| Isothermal Titration Calorimetry (ITC) [2] | Measures heat released or absorbed during the binding event. | Affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). |
| Biolayer Interferometry (BLI) [2] | An optical technique that measures interference pattern shifts on a biosensor tip to analyze binding in real-time. | Affinity (Kd), association/dissociation rates (kon, koff). |
| Native Mass Spectrometry [3] | Gently ionizes the protein-ligand complex to measure its mass in the gas phase, identifying bound states and calculating affinity. | Affinity (Kd), binding stoichiometry. |
Given the lack of direct data, you may find these research directions helpful: